5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole
Description
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Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-methyl-5-(phenylmethoxymethyl)tetrazole |
InChI |
InChI=1S/C10H12N4O/c1-14-12-10(11-13-14)8-15-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
SBMZKNLTMRTEPO-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details the chemical structure, offers a scientifically grounded synthesis strategy, and outlines methods for its spectroscopic characterization. The synthesis is presented as a two-step process, commencing with the formation of a 5-substituted-1H-tetrazole precursor followed by a regioselective N-methylation to yield the target N2-isomer. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel tetrazole-based compounds.
Introduction: The Significance of the Tetrazole Moiety
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its prominence stems from its role as a non-classical bioisostere of the carboxylic acid group.[1] Tetrazoles exhibit comparable acidity (pKa) and a planar structure to carboxylic acids but offer advantages such as increased metabolic stability and enhanced lipophilicity, which can improve pharmacokinetic profiles of drug candidates. Consequently, the tetrazole moiety is a key component in numerous FDA-approved drugs, including the antihypertensive agents losartan and valsartan.[1] The 2,5-disubstituted tetrazole isomers, in particular, are of significant interest due to their unique physicochemical properties and diverse biological activities.[2][3] This guide focuses on a specific 2,5-disubstituted tetrazole, 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole, providing a detailed exploration of its chemical attributes and synthesis.
Chemical Structure and Properties
The chemical structure of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole consists of a central 2-methyl-2H-tetrazole ring. A benzyloxymethyl group is attached at the 5-position of the tetrazole ring.
Key Structural Features:
-
2H-Tetrazole Core: The methyl group is attached to the nitrogen at the 2-position of the tetrazole ring. This N2-substitution pattern influences the electronic and steric properties of the molecule, distinguishing it from its N1-isomer.
-
Benzyloxy Methyl Substituent: This group at the 5-position consists of a benzyl ether linked to the tetrazole ring via a methylene bridge. The benzyloxy group can participate in various non-covalent interactions and serves as a lipophilic component.
A clear diagram of the chemical structure is essential for a comprehensive understanding.
Caption: Chemical structure of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole.
Synthetic Strategy and Experimental Protocols
The synthesis of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole is most effectively achieved through a two-step process. This strategy ensures control over the substitution pattern of the tetrazole ring.
Caption: Overall synthetic workflow.
Step 1: Synthesis of 5-((Benzyloxy)methyl)-1H-tetrazole (Precursor)
The formation of the 5-substituted-1H-tetrazole ring is typically accomplished via a [3+2] cycloaddition reaction between a nitrile and an azide source.[1][4] This method is well-established and offers a reliable route to the desired tetrazole core.[5]
Causality Behind Experimental Choices:
-
Starting Material: Benzyloxyacetonitrile is selected as the nitrile component to introduce the required (benzyloxy)methyl substituent at the 5-position.
-
Azide Source: Sodium azide (NaN₃) is a common, commercially available, and effective source of the azide anion.
-
Catalyst: The use of a catalyst, such as a zinc salt (e.g., ZnBr₂) or a Brønsted acid, is crucial to facilitate the cycloaddition, which can otherwise be slow and require harsh conditions.[1] Catalysis enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide.
-
Solvent: The choice of solvent depends on the catalyst used. For zinc-catalyzed reactions, water is an environmentally benign and effective solvent.[5] For other methods, aprotic polar solvents like DMF or DMSO can be employed.[4]
Experimental Protocol: Zinc-Catalyzed Synthesis in Water [5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyloxyacetonitrile (1.0 eq), sodium azide (1.2 eq), and zinc bromide (1.2 eq).
-
Solvent Addition: Add deionized water to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Acidify to pH ~1 with 3M HCl in an ice bath. Caution: This step may generate toxic hydrazoic acid (HN₃) and should be performed in a well-ventilated fume hood.
-
Isolation: The product, 5-((benzyloxy)methyl)-1H-tetrazole, will often precipitate upon acidification and can be collected by vacuum filtration, washed with cold water, and dried. If it remains in solution, extract with a suitable organic solvent like ethyl acetate.
Step 2: Regioselective N-Methylation
The alkylation of 5-substituted-1H-tetrazoles can lead to a mixture of N1 and N2 isomers.[3] Achieving regioselectivity is therefore a critical aspect of the synthesis. For the preparation of the target 2,5-disubstituted tetrazole, conditions that favor methylation at the N2 position are required.
Causality Behind Experimental Choices:
-
Methylating Agent: While traditional alkylating agents like methyl iodide can be used, they often lead to mixtures of isomers.[6] Dimethyl carbonate (DMC) has emerged as a green and effective methylating agent that can provide high regioselectivity for N2-methylation, particularly when used with a suitable catalyst.[6]
-
Catalyst: An appropriate base or organocatalyst is necessary to deprotonate the tetrazole and to activate the methylating agent. 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be an effective catalyst for the N-methylation of tetrazoles with DMC.[6]
-
Reaction Conditions: The reaction is typically carried out under neat conditions or in a high-boiling aprotic solvent. The temperature is a crucial parameter to control the reaction rate and selectivity.
Experimental Protocol: N2-Methylation with Dimethyl Carbonate [6]
-
Reaction Setup: In a sealed reaction vessel, combine 5-((benzyloxy)methyl)-1H-tetrazole (1.0 eq) and a catalytic amount of DABCO.
-
Reagent Addition: Add an excess of dimethyl carbonate (DMC), which can also serve as the solvent.
-
Reaction: Heat the mixture in the sealed vessel to a temperature sufficient to promote the reaction (e.g., 120-160 °C). Monitor the formation of the product by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess DMC under reduced pressure.
-
Purification: The resulting residue, containing a mixture of the desired N2-isomer and potentially a small amount of the N1-isomer, is then purified by column chromatography on silica gel to isolate the pure 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole.
Caption: Detailed two-step synthesis of the target compound.
Spectroscopic Characterization
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule.
-
A singlet for the methyl protons on the tetrazole ring (N-CH₃).
-
A singlet for the methylene protons of the benzyloxymethyl group (-C-CH₂-O-).
-
A singlet for the methylene protons of the benzyl group (-O-CH₂-Ph).
-
A multiplet in the aromatic region corresponding to the protons of the phenyl ring.
-
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.
-
A signal for the methyl carbon (N-CH₃).
-
A signal for the methylene carbon of the benzyloxymethyl group (-C-CH₂-O-).
-
A signal for the methylene carbon of the benzyl group (-O-CH₂-Ph).
-
Signals for the aromatic carbons of the phenyl ring.
-
A signal for the C5 carbon of the tetrazole ring.
-
Table 1: Predicted NMR Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| N-CH₃ | Singlet | Signal in aliphatic region |
| C-CH₂-O | Singlet | Signal in aliphatic region |
| O-CH₂-Ph | Singlet | Signal in aliphatic region |
| Phenyl-H | Multiplet | Signals in aromatic region |
| Tetrazole-C5 | - | Signal in heterocyclic region |
4.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. Expected peaks include:
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C=N and N=N stretching vibrations characteristic of the tetrazole ring.
-
C-O-C stretching for the ether linkage.
4.3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak corresponding to the exact mass of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole would be expected.
Applications in Drug Development
As a derivative of the tetrazole family, 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole holds potential as a building block in drug discovery programs. The 2,5-disubstitution pattern can influence the biological activity and pharmacokinetic properties of a lead compound.[2] The benzyloxymethyl substituent can be explored for its potential to interact with biological targets or can be further functionalized to modulate the properties of the molecule. The tetrazole core itself can act as a metabolically stable surrogate for a carboxylic acid, potentially leading to improved drug-like properties.[1]
Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, and characterization of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole. The presented two-step synthetic strategy, involving a [3+2] cycloaddition followed by a regioselective N-methylation, offers a logical and experimentally sound approach for its preparation. The information contained herein is intended to be a valuable resource for researchers in medicinal chemistry and related fields, facilitating the exploration and utilization of this and similar tetrazole derivatives in the development of new therapeutic agents.
References
- SUPPLEMENTARY INFORM
-
Synthesis of 2H-tetrazoles - Organic Chemistry Portal. (URL: [Link])
-
1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0190835) - NP-MRD. (URL: [Link])
-
Supporting Information - Rsc.org. (URL: [Link])
-
(E)-2-((4R,5R)-5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)but-2-ene-1,4-diol. (URL: [Link])
-
An Environmentally Friendly Method for N‐Methylation of 5‐Substituted 1H‐Tetrazoles with a Green Methylating Reagent: Dimethyl Carbonate | Request PDF - ResearchGate. (URL: [Link])
-
STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (URL: [Link])
-
807 - A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (URL: [Link])
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole - MDPI. (URL: [Link])
-
5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl} - NIH. (URL: [Link])
-
Safe and efficient tetrazole synthesis in a continuous-flow microreactor. - SciSpace. (URL: [Link])
-
A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole - Rsc.org. (URL: [Link])
-
2-METHYL-5-BENZYLMETHYLENTETRAZOLE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
- Supporting Inform
-
STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (URL: [Link])
-
Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. (URL: [Link])
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (URL: [Link])
-
(PDF) Design and Synthesis of Novel 2-Substituted-Benzyl-5-(2- Methylbenzofuran-3-yl)-2H-Tetrazoles: Anti-Proliferative Activity - ResearchGate. (URL: [Link])
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC. (URL: [Link])
-
Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. (URL: [Link])
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (URL: [Link])
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole - Africa Research Connect. (URL: [Link])
-
Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles - PMC. (URL: [Link])
-
13 C-NMR spectra of tetrazole functional monomer (MTet) recorded in DMSO-d 6. (URL: [Link])
-
SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. (URL: [Link])
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole - ResearchGate. (URL: [Link])
-
SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY Текст научной статьи по специальности - КиберЛенинка. (URL: [Link])
-
Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. (URL: [Link])
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2,5-Disubstituted Tetrazoles: Regiocontrol, Bioisosterism, and Photo-Orthogonal Utility
The following technical guide details the properties, synthesis, and applications of 2,5-disubstituted tetrazole derivatives.
Technical Whitepaper | Version 1.0
Executive Summary
2,5-Disubstituted tetrazoles represent a unique class of nitrogen-rich heterocycles that diverge significantly from their 1,5-isomeric counterparts and their acidic 5-substituted precursors. While the parent 1H-tetrazole is a classic carboxylic acid bioisostere (pKa ~4.5–5.0), the 2,5-disubstituted derivative is a neutral, lipophilic scaffold .
This guide explores the "dual personality" of this moiety:
-
In Medicinal Chemistry: A metabolically stable, non-ionizable surrogate for cis-amides and esters, offering enhanced membrane permeability.
-
In Chemical Biology: A latent fluorogenic probe capable of "photoclick" chemistry, releasing molecular nitrogen to form reactive nitrile imines for spatiotemporal labeling.
Structural & Electronic Characteristics[1]
The Isomerism Challenge
Tetrazoles substituted at the C5 position exist as tautomers (1H- and 2H-forms). Upon alkylation or arylation, two distinct regioisomers are formed:
-
1,5-Disubstituted: Often the kinetic product; higher polarity; mimics the trans-amide bond geometry.
-
2,5-Disubstituted: Often the thermodynamic product; lower polarity; mimics the cis-amide bond geometry; exhibits distinct photophysical properties.
Physicochemical Profile
Unlike the 5-substituted tetrazolate anion, 2,5-disubstituted tetrazoles are non-acidic .
-
Lipophilicity: Significantly higher than 1,5-isomers due to the vanishing dipole moment in symmetrical 2,5-diaryltetrazoles.
-
Metabolic Stability: The 2,5-substitution pattern sterically protects the tetrazole ring from glucuronidation and oxidative degradation, a common clearance pathway for the N-unsubstituted parents.
Visualization of Isomeric Pathways
The following diagram illustrates the divergence in synthesis and reactivity between the 1,5- and 2,5-isomers.
Figure 1: Divergent synthetic pathways and the unique photo-reactivity of the 2,5-isomer.
Synthetic Strategies & Regiocontrol[2][3]
Achieving high selectivity for the 2,5-isomer is historically difficult using simple alkylation (which often yields mixtures). Modern metal-catalyzed and insertion methodologies have solved this bottleneck.
Comparative Synthesis Methods
| Method | Mechanism | Regioselectivity (2,5 : 1,[1][2][3][4]5) | Key Advantages |
| Classical Alkylation | SN2 displacement of alkyl halides | Variable (often ~60:40) | Low cost; simple reagents. |
| Tosylhydrazone Coupling | Copper-free thermal coupling | High (>90:10) | Avoids metal catalysts; tolerates sensitive groups. |
| Ag-Catalyzed Cycloaddition | [3+2] Diazo + Diazonium | Exclusive 2,5 | Access to 2,5-diaryl derivatives; high yields. |
| Cu-Catalyzed Cross-Coupling | Aerobic oxidative coupling | High (>95:5) | Uses boronic acids; "Green" oxidant (O2).[5] |
Protocol: Cu-Catalyzed Aerobic Cross-Coupling
This protocol utilizes copper(I) oxide to catalyze the coupling of 5-substituted tetrazoles with boronic acids, favoring the 2,5-isomer via a mechanism that likely involves coordination to the more accessible N2 nitrogen.
Reagents:
-
5-Phenyltetrazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Cu2O (5 mol%)
-
Solvent: Methanol (MeOH)
-
Oxidant: Atmospheric Oxygen (Balloon)
Step-by-Step Workflow:
-
Charge: In a dry reaction tube, combine 5-phenyltetrazole (1.0 mmol), arylboronic acid (1.5 mmol), and Cu2O (7 mg, 0.05 mmol).
-
Solvate: Add MeOH (3 mL).
-
Atmosphere: Purge the tube briefly with O2 and attach an oxygen balloon.
-
Incubate: Stir vigorously at reflux (approx. 65°C) for 6–12 hours. Monitor via TLC (2,5-isomers typically have higher Rf than 1,5-isomers).
-
Workup: Cool to room temperature. Filter through a celite pad to remove copper residues.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc). The 2,5-isomer elutes first.
Validation:
-
NMR Signature: The 2,5-disubstituted tetrazole carbon (C5) typically resonates downfield (~164 ppm) compared to the 1,5-isomer (~154 ppm) in 13C NMR.
The "Photoclick" Phenomenon (Bioorthogonal Chemistry)[6]
The defining feature of 2,5-diaryltetrazoles in chemical biology is their ability to undergo photo-induced 1,3-dipolar cycloaddition . This reaction is "bioorthogonal" because it proceeds rapidly in complex biological media without interfering with native biochemical processes.
Mechanism of Action
-
Activation: UV light (typically 302 nm or two-photon excitation) triggers the expulsion of N2 from the tetrazole ring.
-
Intermediate: A highly reactive nitrile imine dipole is generated in situ.[1]
-
Ligation: The nitrile imine reacts spontaneously with electron-deficient alkenes (e.g., methacrylates, fumarates) to form a pyrazoline adduct.
-
Fluorogenesis: The starting tetrazole is non-fluorescent. The resulting pyrazoline is highly fluorescent, enabling "turn-on" imaging.
Protocol: Photo-Induced Protein Labeling
This workflow describes labeling a specific protein domain in live cells using a genetically encoded alkene and an exogenous tetrazole probe.
Materials:
-
Probe: 2,5-Diphenyltetrazole derivative (fluorogenic precursor).
-
Target: Protein of Interest (POI) tagged with an alkene handle (e.g., via unnatural amino acid incorporation).
-
Light Source: 302 nm UV lamp (handheld) or 405 nm laser (for specific derivatives).
Workflow:
-
Incubation: Treat cells expressing the Alkene-POI with the Tetrazole Probe (10–50 µM) in culture media for 30 minutes at 37°C.
-
Wash: Rinse cells 3x with PBS to remove excess unbound probe (optional, as the probe is non-fluorescent until reacted).
-
Irradiation: Expose cells to low-power UV light (302 nm) for 1–2 minutes. Note: Minimize exposure to prevent phototoxicity.
-
Imaging: Immediately image using fluorescence microscopy (Ex/Em depends on the specific pyrazoline formed, typically Green/Yellow channel).
Pharmacological Utility & References
Metabolic Stability & Bioisosterism
In drug design, the 2,5-disubstituted tetrazole is a robust scaffold.[6] Unlike the 1H-tetrazole (which mimics a carboxylate), the 2,5-disubstituted core mimics a cis-amide or ester but lacks hydrolytic liability.
-
Resistance: It resists esterases and proteases.
-
Permeability: The lack of a hydrogen bond donor (NH) and the aromatic character improve blood-brain barrier (BBB) penetration compared to polar amides.
References
-
Regioselective Synthesis (Tosylhydrazones): Coupling of N-Tosylhydrazones with Tetrazoles: A Regioselective Synthesis of 2,5-Disubstituted-2H-Tetrazoles.
-
Synthesis (Boronic Acids): Efficient synthesis of 2,5-disubstituted tetrazoles via the Cu2O-catalyzed aerobic oxidative direct cross-coupling.[5] Chemical Communications.
-
Photoclick Chemistry: Photoinducible Bioorthogonal Chemistry: A Spatiotemporally Controllable Tool. NIH/PMC.
-
Metabolic Stability: An Insight into the Metabolism of 2,5-Disubstituted Monotetrazole Bearing Bisphenol Structures. NIH/PMC.
-
General Pharmacological Properties: Tetrazoles: A multi-potent motif in drug design.[6][7][8] VU Research Repository.
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An In-depth Technical Guide to 5-Benzyloxymethyl-2-methyl-tetrazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrazole Moiety in Modern Chemistry
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Although not found in nature, its unique physicochemical properties make it a valuable functional group in the design of novel molecules.[1] Tetrazole derivatives are integral components in numerous marketed drugs, exhibiting a wide array of biological activities, including antihypertensive, antibacterial, and anticancer effects.[1][2] One of the key features of the tetrazole group is its ability to act as a metabolically stable isostere of a carboxylic acid, enhancing the lipophilicity and metabolic stability of drug candidates.[2]
This guide focuses on a specific derivative, 5-benzyloxymethyl-2-methyl-tetrazole. The presence of the benzyloxymethyl group at the 5-position and a methyl group at the 2-position of the tetrazole ring presents unique synthetic challenges and imparts specific properties that are of interest in drug discovery and organic synthesis.
A definitive CAS (Chemical Abstracts Service) number for 5-benzyloxymethyl-2-methyl-tetrazole could not be identified during a comprehensive search of available databases. However, the CAS number for the isomeric compound, 5-[(benzyloxy)methyl]-1-methyl-1H-tetrazole, is 2108176-82-3.[3] This highlights the critical importance of regiochemistry in the synthesis and identification of substituted tetrazoles.
Synthetic Strategies: Navigating the Challenge of N2-Regioselectivity
The synthesis of N-substituted tetrazoles is often complicated by the formation of a mixture of N1 and N2 isomers upon alkylation of a 5-substituted tetrazole.[4] The tetrazole anion is an ambident nucleophile, and the ratio of the resulting isomers is influenced by factors such as the nature of the substituent at the 5-position, the alkylating agent, the solvent, and the counter-ion.[4] Achieving regioselective synthesis of the desired N2-isomer is a key challenge that requires careful consideration of the reaction conditions.
Proposed Synthetic Pathway for 5-Benzyloxymethyl-2-methyl-tetrazole
A plausible and efficient synthetic route to 5-benzyloxymethyl-2-methyl-tetrazole involves a two-step process: first, the synthesis of the precursor 5-(benzyloxymethyl)-1H-tetrazole, followed by a regioselective methylation reaction.
Sources
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A Senior Application Scientist's Guide to the Solubility Profile of Benzyl-Protected Methyl Tetrazoles
Foreword: The Synthetic Chemist's Constant Companion—Solubility
In the landscape of medicinal chemistry and drug development, the tetrazole moiety stands out as a uniquely valuable pharmacophore. Often employed as a bioisostere for the carboxylic acid group, it offers a comparable pKa while providing enhanced metabolic stability and lipophilicity.[1][2] The strategic introduction of a benzyl protecting group onto the tetrazole ring is a common tactic to mask the acidic proton during synthesis, allowing for selective functionalization at other positions. However, this modification significantly alters the molecule's physicochemical properties, most notably its solubility.
Understanding and predicting the solubility of benzyl-protected methyl tetrazoles is not a mere academic exercise; it is a critical determinant of success in synthesis, purification, and formulation. A compound that cannot be effectively dissolved, reacted, or purified is a roadblock in the drug discovery pipeline. This guide provides an in-depth analysis of the solubility characteristics of this important class of molecules, grounded in both fundamental chemical principles and practical, field-proven laboratory insights. We will explore the "why" behind the observed solubility phenomena and equip you, the researcher, with the knowledge to rationally select solvents and design robust experimental workflows.
The Molecular Architecture: Unpacking the Solubility Drivers
The solubility of a compound is dictated by the interplay of its intrinsic properties and the characteristics of the solvent. For a benzyl-protected methyl tetrazole, the key structural features influencing its solubility are:
-
The Tetrazole Ring: A planar, aromatic heterocycle with four nitrogen atoms. While the parent tetrazole is soluble in polar solvents like water and ethanol, the acidic proton is masked by the benzyl group in our case, reducing its ability to form strong hydrogen bonds with protic solvents.[2][3][4]
-
The Benzyl Group (Bn): A bulky, non-polar, and lipophilic moiety. This group significantly increases the van der Waals interactions and reduces the overall polarity of the molecule, thereby decreasing its affinity for highly polar solvents like water.
-
The Methyl Group: A small, non-polar alkyl substituent. Its impact on solubility is less pronounced than the benzyl group but contributes to the overall lipophilicity.
The combination of the polar, aromatic tetrazole core and the large, non-polar benzyl group results in a molecule of intermediate polarity. This duality is the key to understanding its solubility profile. The molecule is too non-polar to dissolve well in water but often too polar to be freely soluble in very non-polar solvents like hexanes.
Qualitative Solubility Profile: A Practical Overview
While precise quantitative solubility data is often compound-specific and must be determined empirically, a general qualitative profile for benzyl-protected methyl tetrazoles can be inferred from common solvents used during their synthesis and purification.[5][6][7]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Field Insights |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents are excellent at solvating a wide range of organic molecules. Their high polarity and ability to accept hydrogen bonds can interact favorably with the nitrogen-rich tetrazole ring, while also accommodating the benzyl group. DMF is a very common solvent for the synthesis of tetrazoles.[3][5] |
| Polar Protic | Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA) | Moderate to High (often with heating) | These solvents can engage in dipole-dipole interactions. Solubility is often significantly enhanced with heating, making them excellent choices for recrystallization. Ethanol is frequently cited as a recrystallization solvent for N-benzyl tetrazoles.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate | These solvents are effective for compounds of intermediate polarity. They are good choices for extraction and chromatography. Some benzyl-protected tetrazoles have been noted to be washed with chloroform, implying low solubility.[7] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Low to Moderate | THF is a better solvent than diethyl ether due to its higher polarity. These are often used in reaction workups and as components of chromatography eluents. |
| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic π-π stacking interactions between the solvent and the benzyl group can promote solubility. Toluene is sometimes used as a solvent for tetrazole synthesis. |
| Non-Polar | Hexanes, Heptane | Very Low | The high polarity of the tetrazole ring prevents significant dissolution in these aliphatic hydrocarbon solvents. They are primarily used as anti-solvents in recrystallization or as the weak component in chromatography solvent systems.[8] |
| Aqueous | Water, Buffers | Very Low | The lipophilic benzyl group dominates, leading to poor aqueous solubility. This is a key reason why the tetrazole moiety is often deprotected in the final stages of drug development to reveal the more water-soluble acidic proton.[9] |
Experimental Workflow: Determining Thermodynamic Solubility
Qualitative assessments are useful, but for drug development, quantitative solubility data is essential. The Shake-Flask method is the gold-standard for determining thermodynamic equilibrium solubility.[8] This protocol is a self-validating system, as the continued presence of solid material ensures that the solution is indeed saturated.
Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of the benzyl-protected methyl tetrazole (enough so that undissolved solid remains visible) to a series of glass vials, each containing a known volume (e.g., 1.0 mL) of a different solvent of interest.
-
Equilibration: Seal the vials securely to prevent solvent evaporation. Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (typically 25 °C for room temperature solubility or 37 °C for physiological relevance). Agitate for a sufficient period (24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette. Be extremely careful not to disturb the solid material at the bottom.
-
Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. This step is critical for accuracy.
-
Quantification:
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor used.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phmethods.net [phmethods.net]
- 5. rua.ua.es [rua.ua.es]
- 6. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations [comptes-rendus.academie-sciences.fr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijmps.org [ijmps.org]
The Dichotomy of Tetrazole Regioisomers: A Comprehensive Technical Guide to 1-Methyl and 2-Methyltetrazole
Introduction: The Bioisosteric Power of Tetrazoles
In modern medicinal chemistry, the 1H-tetrazole ring has emerged as a quintessential, metabolically stable bioisostere for the carboxylic acid group, a substitution found in numerous FDA-approved therapeutics . The parent tetrazole exists in a dynamic tautomeric equilibrium between its 1H and 2H forms. However, when this scaffold is functionalized via alkylation—specifically methylation—this equilibrium is permanently trapped.
This trapping yields two distinct regioisomers: 1-methyltetrazole and 2-methyltetrazole . For researchers and drug development professionals, the decision to utilize the N1 versus the N2 isomer is not trivial. The position of the methyl group fundamentally alters the
Structural Causality and Electronic Distribution
The profound differences between 1-methyl and 2-methyltetrazole originate from their internal electronic symmetry.
In 1-methyltetrazole , the methyl group is attached to the N1 atom. This creates a highly asymmetric electron density distribution across the ring. The individual bond dipoles align constructively, resulting in a massive permanent dipole moment.
Conversely, in 2-methyltetrazole , the methyl group at the N2 position introduces a higher degree of pseudo-symmetry within the
This electronic variance directly dictates their physical states at standard conditions. The strong intermolecular dipole-dipole interactions in 1-methyltetrazole force it into a crystalline solid lattice at room temperature. Lacking these cohesive forces, 2-methyltetrazole remains a volatile liquid.
Caption: Workflow of tetrazole methylation yielding 1-methyl and 2-methyl isomers.
Physicochemical Profiling
To facilitate rational synthetic planning and structural identification, the quantitative physicochemical properties of both isomers are summarized below.
| Property | 1-Methyltetrazole | 2-Methyltetrazole | Mechanistic Causality |
| Physical State (25°C) | Solid (MP: ~37–41 °C) | Liquid (MP: ~9–10 °C) | High polarity in the 1-isomer induces stronger crystalline lattice packing . |
| Boiling Point | ~81 °C at 0.1 mmHg | ~145–147 °C at 118 Torr | Stronger dipole-dipole interactions in 1-methyltetrazole elevate its boiling point and lower its vapor pressure . |
| Dipole Moment | ~5.4 Debye | ~2.4 Debye | Constructive (1-methyl) vs. destructive (2-methyl) alignment of annular nitrogen dipoles. |
| N1: 159.6, N2: 8.4, N3: 23.3, N4: 43.2 ppm | N1: 73.1, N2: 107.0, N3: 3.4 ppm | Distinct electronic shielding environments for pyrrole-like (electron-donating) vs pyridine-like nitrogens . | |
| ~4.1 – 4.2 ppm | ~4.3 – 4.4 ppm | The N2 position is flanked by two electronegative nitrogens (N1, N3), causing higher deshielding of the methyl protons. |
Experimental Methodology: Synthesis and Regioselective Separation
Because the tetrazolide anion is an ambident nucleophile, direct alkylation inherently produces a mixture of both isomers. The following self-validating protocol utilizes the distinct vapor pressures of the isomers to achieve high-purity separation without the need for complex chromatography.
Step-by-Step Protocol: Alkylation and Vacuum Distillation
Objective: Synthesize and isolate pure 1-methyltetrazole and 2-methyltetrazole from 1H-tetrazole.
-
Deprotonation: Suspend 1H-tetrazole (1.0 eq) in anhydrous acetone. Add anhydrous potassium carbonate (K
CO , 1.5 eq). Stir at room temperature for 30 minutes. Causality: K CO is a mild base, perfectly calibrated to deprotonate the acidic tetrazole proton (pKa ~4.9) without causing solvent degradation or side reactions. -
Alkylation: Dropwise add methyl iodide (MeI, 1.2 eq) to the suspension. Reflux the mixture for 3 to 4 hours under a nitrogen atmosphere. Causality: MeI, a highly reactive electrophile, attacks the delocalized tetrazolide anion at both the N1 and N2 positions. This typically yields a mixture heavily dependent on solvent polarity and thermodynamic control.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts (KI and unreacted K
CO ) through a Celite pad. Concentrate the filtrate under reduced pressure to yield a crude oil containing both isomers. -
Separation (Fractional Vacuum Distillation): Transfer the crude mixture to a short-path vacuum distillation apparatus.
-
Fraction 1 (2-Methyltetrazole): Apply a controlled vacuum (e.g., 10–15 mmHg) and apply gentle heat. Because 2-methyltetrazole possesses a significantly lower dipole moment (~2.4 D), it has weaker intermolecular forces and a higher vapor pressure. It will distill first as a clear liquid.
-
Fraction 2 (1-Methyltetrazole): Increase the heat bath temperature. 1-Methyltetrazole (~5.4 D) requires substantially higher thermal energy to overcome its strong dipole-dipole interactions. It will distill subsequently and solidify upon cooling in the receiving flask.
-
-
Self-Validation: Confirm the isomeric purity of the fractions using
H NMR spectroscopy. The protocol is validated when Fraction 1 shows a singlet at ~4.3 ppm (2-methyl), and Fraction 2 shows a singlet at ~4.1 ppm (1-methyl).
Pharmacological Implications & ADME
In drug design, the choice of methylating N1 versus N2 is a strategic lever to fine-tune a therapeutic's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Lipophilicity and Membrane Permeability: 2-Methyltetrazole is significantly more lipophilic than its 1-methyl counterpart. The lower dipole moment of the 2-isomer reduces its aqueous desolvation energy. Because the molecule sheds its hydration shell more easily, it exhibits enhanced passive lipid membrane permeability, often leading to superior oral bioavailability.
-
Target Receptor Binding: 1-Methyltetrazole, with its highly polarized structure, is an exceptional hydrogen-bond acceptor. It is strategically deployed when strong, highly directional interactions with target protein residues (such as kinase hinge regions) are required to achieve high binding affinity. However, this high affinity often comes at the cost of reduced membrane permeability .
Caption: Pharmacological impact of tetrazole methylation position on ADME properties.
Conclusion
The seemingly simple shift of a methyl group from the N1 to the N2 position of a tetrazole ring triggers a profound cascade of physicochemical alterations. By mastering the electronic causality behind these changes—from dipole moments to NMR shielding—researchers can exploit 1-methyl and 2-methyltetrazoles not merely as synthetic intermediates, but as precision tools for optimizing pharmacokinetic and pharmacodynamic profiles in advanced drug discovery.
References
-
National Institutes of Health (NIH). "Innovative synthesis of drug-like molecules using tetrazole as core building blocks." PMC. [Link]
-
Maynooth University. "Theoretical characterization of pentazole anion with metal counter ions. Calculated and experimental 15N shifts." Maynooth University Research.[Link]
Engineering 5-Substituted 2-Methyl-2H-Tetrazole Building Blocks: Synthesis, Bioisosterism, and Drug Discovery Applications
Strategic Rationale in Medicinal Chemistry
In the landscape of modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently hinges on the strategic replacement of metabolically susceptible functional groups. The carboxylic acid moiety, while excellent for target binding, often suffers from poor membrane permeability and rapid phase II metabolism (e.g., glucuronidation).
To circumvent this, 5-substituted 1H-tetrazoles are widely employed as acidic bioisosteres (pKa ~4.9). However, to further enhance lipophilicity, cell permeability, and metabolic stability, medicinal chemists frequently target 2-methyl-2H-tetrazole derivatives[1]. Unlike their 1-methyl counterparts, 2-methyl-2H-tetrazoles lack an acidic proton and possess a highly symmetrical charge distribution, making them exceptionally stable and lipophilic surrogates that drive in vivo efficacy[2].
Caption: Pharmacokinetic optimization logic using 2-methyl-2H-tetrazole as a non-acidic bioisostere.
Mechanistic Chemistry: The N-Alkylation Paradigm
The synthesis of 2-methyl-2H-tetrazoles typically proceeds via the direct N-alkylation of a 5-substituted-1H-tetrazole precursor. Because the 1H-tetrazole ring exists as a tautomeric mixture, alkylation with methyl iodide (MeI) invariably yields a mixture of N1-methyl and N2-methyl isomers[3].
The regioselectivity of this reaction is governed by both steric hindrance and the electronic nature of the C5-substituent. Electron-withdrawing groups at the 5-position tend to decrease the electron density at N1, subtly favoring electrophilic attack at N2. However, the resulting mixture must be rigorously separated. The causality behind the separation lies in the dipole moments: the 1-methyl isomer features adjacent nitrogen lone pairs that create a strong dipole, causing it to bind tightly to polar stationary phases (like silica gel). Conversely, the 2-methyl isomer has a more symmetrical, less polar electron distribution, allowing it to elute significantly faster[2].
Quantitative Isomeric Profiling
To ensure scientific integrity during building block synthesis, researchers must distinguish between the kinetic/thermodynamic isomers. The following table summarizes the quantitative and physicochemical data used to validate the identity of the 2-methyl-2H-tetrazole core.
| Property | 1-Methyl-1H-tetrazole Isomer | 2-Methyl-2H-tetrazole Isomer | Mechanistic Causality / Impact |
| Dipole Moment | High (>5.0 Debye) | Low (<2.5 Debye) | Asymmetric vs. symmetric distribution of nitrogen lone pairs. |
| Chromatographic Mobility (Rf) | Lower | Higher | Governed by dipole moment; the less polar 2-isomer elutes faster on normal-phase silica. |
| ~4.10 – 4.20 ppm | ~4.35 – 4.45 ppm | Deshielding effects from the adjacent ring nitrogens alter the chemical shift[3][4]. | |
| Lipophilicity (LogP) | Lower | Higher | 2-methylation masks the polar face more effectively, enhancing membrane permeability[1]. |
Self-Validating Synthetic Protocols
Protocol A: Synthesis and Regioselective Separation of 5-Aryl-2-methyl-2H-tetrazoles
This protocol utilizes a mild alkaline environment to generate the tetrazolide anion, followed by methylation and chromatographic resolution[2][3].
Step 1: Deprotonation
Dissolve the 5-aryl-1H-tetrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add potassium carbonate (K
Step 2: Alkylation Cool the mixture to 0 °C and add Methyl Iodide (MeI, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Causality: The initial low temperature controls the exothermic nucleophilic substitution, preventing over-alkylation or thermal degradation of the tetrazole ring.
Step 3: Quenching & Extraction
Quench the reaction by pouring it into ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na
Step 4: Chromatographic Separation (Self-Validation Checkpoint) Purify the crude isomeric mixture via silica gel flash chromatography using a gradient of Hexanes/EtOAc. Self-Validation: The protocol validates itself via two internal checks:
-
TLC Monitoring: The target 2-methyl-2H-tetrazole will consistently exhibit a higher Rf value than the 1-methyl byproduct.
-
NMR Confirmation: Isolate the faster-eluting fraction and run a
H NMR spectrum. The protocol is successful only if the N-CH singlet appears downfield at approximately 4.35–4.45 ppm [4]. If the peak is at ~4.15 ppm, the wrong isomer was isolated.
Caption: Workflow for the synthesis and chromatographic separation of N-methyl tetrazole isomers.
Protocol B: Superelectrophilic Activation of 5-Ethynyl-2-methyl-2H-tetrazoles
For advanced building blocks, 5-ethynyl-2-methyl-2H-tetrazoles can undergo hydroarylation to form complex diarylethenyl derivatives[5].
Step 1: Substrate Preparation
Dissolve the 5-arylethynyl-2-methyl-2H-tetrazole in an excess of the target arene (which acts as both reactant and solvent).
Step 2: Activation
Add trifluoromethanesulfonic acid (CF
Case Studies in Advanced Drug Discovery
The versatility of the 2-methyl-2H-tetrazole core has led to its integration into several high-profile medicinal chemistry campaigns:
-
Oncology (SERDs): During the discovery of LSZ102, a potent Selective Estrogen Receptor Degrader (SERD) for breast cancer, researchers utilized 2-methyl-2H-tetrazole intermediates to replace problematic amide and imidazole groups. The tetrazole analogs significantly improved antagonistic properties and maintained ER
degradation efficacy while resolving the poor aqueous solubility associated with earlier imidazole compounds[2]. -
Infectious Disease (Antimalarials): To combat artemisinin-resistant Plasmodium falciparum, a library of endoperoxides was synthesized incorporating tetrazole moieties. The 2-methyl-2H-tetrazole served as a metabolically stable surrogate for carboxylic acids, yielding sub-micromolar antimalarial activity and preventing rapid drug clearance in vivo[1].
-
Antibiotic Intermediates: The synthesis of high-purity tedizolid phosphate (an oxazolidinone antibiotic) relies heavily on 2-methyl-5-(5-bromopyridine-2-yl) tetrazole as a starting material. Grignard reagent-mediated borylation of this specific building block avoids the need for precious metal palladium catalysts, reducing production costs while achieving >99.5% purity[6].
Conclusion
The 5-substituted 2-methyl-2H-tetrazole is far more than a simple heterocyclic building block; it is a highly engineered bioisostere designed to solve complex pharmacokinetic liabilities. By understanding the electronic causality behind its regioselective synthesis and leveraging self-validating chromatographic and spectroscopic protocols, drug development professionals can reliably integrate this moiety to enhance the metabolic stability, lipophilicity, and overall efficacy of next-generation therapeutics.
References
-
2-Methyltetrazole - ChemBK Source: chembk.com URL:[7]
-
2-methyl-2H-tetrazoles under superelectrophilic activation Source: spbftu.ru URL:[5]
-
Discovery of LSZ102, a Potent, Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen Receptor Positive Breast Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[2]
-
Synthesis of 5-(2-chlorosulfonylphenyl)-1-methyl-1H-tetrazole Source: PrepChem.com URL:[8]
-
New endoperoxides highly active in vivo and in vitro against artemisinin-resistant Plasmodium falciparum Source: PMC URL:[1]
-
5-iodo-2-methyl-2H-tetrazole Source: ChemShuttle URL:
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners Source: PMC URL:[3]
-
Preparation method of high-purity tedizolid phosphate intermediate Source: WIPO Patentscope URL:[6]
-
Synthesis of some 2-alkyl-5-(4-vinylphenyl)-2H-tetrazole compounds via the Wittig reaction and investigation by X-ray crystallography Source: ACG Publications URL:[4]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. spbftu.ru [spbftu.ru]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
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- 8. prepchem.com [prepchem.com]
The Stability of Benzyloxymethyl-Protected Tetrazoles Under Physiological Conditions: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry, tetrazoles have emerged as a pivotal structural motif, frequently employed as a metabolically robust bioisostere for carboxylic acids.[1][2][3][4] This has led to their incorporation into a multitude of approved therapeutic agents.[1][5] The strategic use of protecting groups is often essential during the synthesis of complex tetrazole-containing molecules. Among these, the benzyloxymethyl (BOM) group has found utility for the protection of the tetrazole nitrogen. Understanding the stability of the resulting N-BOM-tetrazole linkage under physiological conditions is paramount for researchers in drug discovery and development, as this stability profile dictates whether the BOM-tetrazole serves as a stable, protected intermediate or as a potential prodrug moiety. This guide provides a comprehensive technical overview of the factors governing the stability of benzyloxymethyl tetrazoles in physiological environments, methodologies for stability assessment, and insights into potential metabolic pathways.
Introduction: The Tetrazole Moiety in Modern Drug Design
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a unique functional group in medicinal chemistry.[2][6] Its acidic proton (pKa ≈ 4.5-5.0) allows it to mimic the charge and hydrogen bonding properties of a carboxylic acid at physiological pH.[4] However, the tetrazole ring is significantly more resistant to metabolic degradation, particularly phase II conjugation reactions like glucuronidation, which are common for carboxylic acids.[4] This metabolic stability often leads to improved pharmacokinetic profiles, including longer half-lives and enhanced oral bioavailability.[2][7] Prominent examples of drugs containing a tetrazole moiety include the angiotensin II receptor blockers such as losartan and valsartan.[4]
The synthesis of complex molecules bearing a tetrazole often necessitates the use of protecting groups to mask the acidic N-H during various synthetic transformations. The benzyloxymethyl (BOM) group is one such protecting group employed for this purpose.
The Benzyloxymethyl (BOM) Protecting Group: A Dual-Purpose Moiety?
The BOM group is a well-established protecting group for various heteroatoms, including the nitrogen atoms of pyrimidines and other heterocycles.[8][9] Its utility stems from its general stability to a range of synthetic conditions and the availability of multiple deprotection strategies, including catalytic hydrogenolysis and acid-mediated cleavage.[10][11][12] When attached to a tetrazole, the BOM group can be envisioned in two distinct roles:
-
A Stable Protecting Group: In this capacity, the BOM-tetrazole linkage must remain intact throughout the drug's journey to its target to exert its pharmacological effect as the protected entity.
-
A Prodrug Moiety: Alternatively, the BOM group can be designed to be cleaved in vivo, releasing the active N-H tetrazole. This prodrug approach could be utilized to enhance properties such as solubility or membrane permeability.
The ultimate role of the BOM-tetrazole is dictated by its stability under physiological conditions, a complex interplay of chemical and enzymatic factors.
Stability of Benzyloxymethyl Tetrazoles under Physiological Conditions
The stability of a BOM-protected tetrazole in a biological system is primarily governed by two processes: chemical hydrolysis and enzymatic cleavage.
Chemical Stability: The Influence of pH
The chemical stability of the BOM-ether linkage is sensitive to pH. While generally stable under neutral and basic conditions, it is susceptible to acid-catalyzed hydrolysis.[11] This is a critical consideration for orally administered drugs that must transit the acidic environment of the stomach.
-
Simulated Gastric Fluid (SGF): SGF typically has a pH of 1.2 to 3.0. Under these acidic conditions, the ether oxygen of the BOM group can be protonated, facilitating nucleophilic attack by water and subsequent cleavage to release the N-H tetrazole, benzyl alcohol, and formaldehyde. The rate of this hydrolysis is dependent on the specific structure of the molecule, including the electronic nature of any substituents on the benzyl ring.
-
Simulated Intestinal Fluid (SIF): SIF has a pH closer to neutral (around 6.8). In this environment, the BOM-tetrazole linkage is expected to be significantly more stable from a purely chemical hydrolysis perspective.
The following diagram illustrates the proposed mechanism for acid-catalyzed hydrolysis of a BOM-tetrazole.
Caption: Proposed mechanism for acid-catalyzed hydrolysis of BOM-tetrazoles in SGF.
Enzymatic Stability: The Role of Metabolic Enzymes
The enzymatic landscape of the body, particularly the liver, presents a more complex challenge to the stability of the BOM-tetrazole linkage.
-
Cytochrome P450 (CYP) Enzymes: These enzymes are major players in the metabolism of a vast array of xenobiotics.[10] Studies on a BOM-protected uracil derivative have demonstrated that the BOM group can be a substrate for CYP enzymes, specifically CYP2C19 and CYP3A4, leading to oxidative metabolism.[6] The metabolism of other ethers by CYPs is also well-documented.[1][3] It is therefore highly probable that BOM-tetrazoles can undergo CYP-mediated oxidation, likely at the benzylic carbon, which would lead to an unstable hemiaminal-like intermediate that subsequently decomposes to release the free tetrazole.
The following diagram illustrates the potential pathway for CYP-mediated cleavage.
Caption: Postulated metabolic pathway for CYP450-mediated cleavage of BOM-tetrazoles.
-
Esterases: While the BOM group contains an ether linkage, not an ester, the potential for cleavage by esterases should not be entirely dismissed without experimental evidence. Some esterases exhibit broad substrate specificity.[5][13][14][15] However, direct cleavage of the BOM-ether by esterases is considered less likely than CYP-mediated oxidation. Esterase-activated prodrugs typically involve the cleavage of an ester bond to unmask a functional group.[5][13][15]
Experimental Assessment of Stability
A thorough evaluation of the stability of a BOM-tetrazole under physiological conditions requires a series of well-defined in vitro experiments.
Stability in Simulated Biological Fluids
Objective: To assess the chemical stability of the BOM-tetrazole in environments mimicking the stomach and small intestine.
Experimental Protocol: Stability in SGF and SIF
-
Preparation of Simulated Fluids:
-
Simulated Gastric Fluid (SGF): Prepare SGF (pH 1.2) without pepsin according to USP guidelines.
-
Simulated Intestinal Fluid (SIF): Prepare SIF (pH 6.8) without pancreatin according to USP guidelines.
-
-
Incubation:
-
Prepare a stock solution of the BOM-tetrazole in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Spike the stock solution into pre-warmed SGF and SIF at 37°C to a final concentration typically between 1 and 10 µM. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the stability.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes for SGF; 0, 1, 2, 4, 8, 24 hours for SIF), withdraw an aliquot of the incubation mixture.
-
-
Sample Quenching and Analysis:
-
Immediately quench the reaction by adding the aliquot to a solution that neutralizes the pH and stops further degradation (e.g., a mixture of acetonitrile and a basic buffer).
-
Analyze the samples by a validated analytical method, such as LC-MS/MS, to quantify the remaining parent compound and the appearance of the N-H tetrazole.
-
-
Data Analysis:
-
Plot the percentage of the remaining BOM-tetrazole against time.
-
Determine the half-life (t½) of the compound in each fluid.
-
Plasma Stability
Objective: To evaluate the stability of the BOM-tetrazole in the presence of plasma enzymes.
Experimental Protocol: Plasma Stability Assay
-
Plasma Preparation: Obtain plasma from the desired species (e.g., human, rat, mouse) and thaw it at 37°C.
-
Incubation:
-
Spike a stock solution of the BOM-tetrazole into the pre-warmed plasma to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot.
-
-
Sample Quenching and Analysis:
-
Quench the enzymatic activity by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the remaining compound at each time point.
-
Determine the half-life in plasma.
-
Metabolic Stability in Liver Microsomes
Objective: To assess the susceptibility of the BOM-tetrazole to metabolism by CYP enzymes.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes (from human or other species) and a phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C.
-
-
Initiation of Reaction:
-
Add the BOM-tetrazole to the pre-warmed microsomal suspension.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Include a control incubation without the NADPH-regenerating system to assess non-CYP-mediated degradation.
-
-
Incubation and Quenching:
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots and quench the reaction with a cold organic solvent.
-
-
Sample Processing and Analysis:
-
Process the samples as in the plasma stability assay.
-
Analyze by LC-MS/MS.
-
-
Data Analysis:
-
Determine the half-life and calculate the in vitro intrinsic clearance (CLint).
-
Data Presentation and Interpretation
The results from these stability studies should be tabulated for clear comparison.
Table 1: Illustrative Stability Data for a Hypothetical BOM-Tetrazole
| Assay Condition | pH | Temperature (°C) | Half-life (t½) |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 45 minutes |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | > 24 hours |
| Human Plasma | 7.4 | 37 | 180 minutes |
| Human Liver Microsomes (+NADPH) | 7.4 | 37 | 35 minutes |
| Human Liver Microsomes (-NADPH) | 7.4 | 37 | > 120 minutes |
Interpretation of Illustrative Data:
-
The compound shows moderate stability in SGF, suggesting some degradation in the stomach.
-
It is chemically stable at the pH of the small intestine.
-
The shorter half-life in plasma compared to SIF suggests some enzymatic degradation in the blood.
-
The rapid degradation in liver microsomes in the presence of NADPH strongly indicates that the compound is a substrate for CYP enzymes.
Factors Influencing the Stability of Benzyloxymethyl Tetrazoles
The stability of the BOM-tetrazole linkage can be modulated by introducing substituents on the benzyl ring.
-
Electronic Effects: Electron-donating groups (e.g., methoxy) on the benzyl ring can stabilize the formation of a benzylic carbocation intermediate, potentially accelerating acid-catalyzed hydrolysis.[9] Conversely, electron-withdrawing groups (e.g., nitro, cyano) would be expected to destabilize this intermediate and slow down hydrolysis.[16]
-
Steric Effects: Bulky substituents near the benzylic carbon may hinder the approach of water or enzymatic active sites, thereby increasing stability.[16]
The following diagram illustrates the workflow for assessing the stability of a novel BOM-tetrazole.
Caption: Experimental workflow for the stability assessment of BOM-tetrazoles.
Conclusion and Future Directions
The benzyloxymethyl group can serve as a valuable protecting group for the tetrazole moiety in organic synthesis. However, its stability under physiological conditions is not absolute and is influenced by both pH and metabolic enzymes, particularly cytochrome P450s. A thorough in vitro evaluation of the chemical and enzymatic stability of any novel BOM-tetrazole is essential to understand its potential fate in vivo.
For researchers designing BOM-tetrazoles as stable, protected entities, the focus should be on structures that minimize susceptibility to acid hydrolysis and CYP-mediated metabolism. Conversely, for those exploring BOM-tetrazoles as prodrugs, lability under specific physiological conditions would be a desirable trait. Further research into the specific enzymes responsible for BOM-tetrazole cleavage and a systematic study of the influence of substituents on stability will provide a more predictive framework for the rational design of tetrazole-containing drug candidates with optimized pharmacokinetic and pharmacodynamic properties.
References
-
Identification of cytochrome P450s involved in the metabolism of 6-benzyl-1-benzyloxymethyl-5-iodouracil (W-1) using human recombinant enzymes and rat liver microsomes in vitro. PubMed. [Link]
-
Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC. [Link]
-
A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Bentham Science. [Link]
-
Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]
-
Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. University of Groningen. [Link]
-
A Selective and Efficient Method for the Deprotection of N-Benzyloxymethyl (BOM) Protecting Groups from Pyrimidine and Dihydropy. Marcel Dekker, Inc. [Link]
-
Review Cytochromes P450 and metabolism of xenobiotics. CMLS, Cell. Mol. Life Sci. [Link]
-
Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Preprints.org. [Link]
-
Stability of Liposomes Containing Bio-Enhancers and Tetraether Lipids in Simulated Gastro-Intestinal Fluids. PubMed. [Link]
-
Substituent effects on the stability of extended benzylic carbocations. Michael Pittelkow. [Link]
-
Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. [Link]
-
Esterase-Sensitive Prodrugs with Tunable Release Rates and Direct Generation of Hydrogen Sulfide. PubMed. [Link]
-
Benzyl Ethers. Organic Chemistry Portal. [Link]
-
Comprehensive In Silico Exploration of Some Novel Tetrazole Molecules. ResearchGate. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]
-
1-Naphthylmethyl and 1-Naphthylmethoxymethyl Protecting Groups: New Members of the Benzyl- and Benzyloxymethyl-Type Family. ResearchGate. [Link]
-
(a) Stability of compound 3 in simulated gastric fluid, points were achieved after 0, 1, 2, 6, 24 h, respectively... ResearchGate. [Link]
-
Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. [Link]
-
Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity. PMC. [Link]
-
Impact of Simulated Intestinal Fluids on Dissolution, Solution Chemistry, and Membrane Transport of Amorphous Multidrug Formulations. PMC. [Link]
-
With Unprotected Amino Acids to Tetrazolo Peptidomimetics. PMC. [Link]
-
Tetrazoles via Multicomponent Reactions. PMC. [Link]
-
Measurement of Hydrolysis Rate Constants for Evaluation of Hazardous Waste Land Disposal: Volume I - Data on 32 Chemicals. EPA. [Link]
-
Selective Cleavage of Benzyl Ethers. Semantic Scholar. [Link]
-
benzyl ether cleavage. YouTube. [Link]
-
Safe and efficient tetrazole synthesis in a continuous-flow microreactor. SciSpace. [Link]
-
Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. PMC. [Link]
-
Dehydrative Fragmentation of 5-Hydroxyalkyl-1H-tetrazoles: A Mild Route to Alkylidenecarbenes. PMC. [Link]
-
Effect of simulated intestinal fluid on drug permeability estimation across Caco-2 monolayers. PubMed. [Link]
-
Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. RSC Publishing. [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks. [Link]
-
Hydrolysis and photolysis of oxytetracycline in aqueous solution. PubMed. [Link]
-
Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. PubMed. [Link]
-
Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals. EPA. [Link]
Sources
- 1. Human cytochrome P450 isozymes in metabolism and health effects of gasoline ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Esterase-sensitive prodrugs with tunable release rates and direct generation of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of cytochrome P450s involved in the metabolism of 6-benzyl-1-benzyloxymethyl-5-iodouracil (W-1) using human recombinant enzymes and rat liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 8. Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. longdom.org [longdom.org]
Methodological & Application
Hydrogenolysis of benzyl ether in 2-methyl tetrazole derivatives
Application Note: Hydrogenolysis of Benzyl Ether in 2-Methyl Tetrazole Derivatives
Executive Summary
The cleavage of benzyl ether (
This guide details an optimized protocol to overcome this "heterocycle poisoning" effect. By leveraging acid-modified media and high-activity catalysts , researchers can suppress tetrazole coordination and restore hydrogenolysis efficiency.
Part 1: Mechanistic Insight & Causality
To solve the reaction failure, one must understand the surface chemistry occurring on the catalyst.
The Poisoning Mechanism
Palladium-catalyzed hydrogenolysis requires the substrate to adsorb onto the metal surface.
-
The Intended Pathway: The benzyl ether oxygen coordinates to the Pd surface, allowing oxidative insertion of Pd into the benzylic C-O bond or hydride attack.
-
The Inhibitor (Tetrazole): The 2-methyl tetrazole ring possesses accessible lone pairs on nitrogens N1, N3, and N4. These nitrogens are "soft" ligands that bind irreversibly to the "soft" Pd(0) surface, effectively coating the catalyst and blocking the benzyl ether from accessing active sites.
The Solution: Protonation as a Shield
The basicity of the tetrazole nitrogens allows for a chemical workaround. By conducting the reaction in an acidic medium (e.g., Acetic Acid or MeOH with HCl), the tetrazole nitrogens are protonated.
-
Protonated Tetrazole (
): The cationic species has no available lone pairs for coordination. -
Result: The Pd surface remains free, allowing the benzyl ether to bind and undergo hydrogenolysis.
Visualization of Competitive Adsorption
Figure 1: Mechanism of catalyst poisoning by tetrazole and restoration of activity via protonation.
Part 2: Experimental Protocol
Materials & Reagents
-
Substrate: Benzyl-protected 2-methyl tetrazole derivative.
-
Catalyst:
-
Primary Choice:20% Pd(OH)₂/C (Pearlman’s Catalyst) .[1] This is generally more active than Pd/C and tolerates acidic conditions well [1].
-
Alternative: 10% Pd/C (Degussa type E101).
-
-
Solvent System:
-
Method A (Mild): Methanol (MeOH) + 1.0–2.0 equiv. HCl (1M in ether or dioxane).
-
Method B (Strong): Glacial Acetic Acid (AcOH).
-
-
Hydrogen Source: H₂ gas (balloon or Parr shaker).
Step-by-Step Methodology
Step 1: Catalyst Preparation (Safety Critical)
-
Weigh the catalyst (10–20 wt% loading relative to substrate) into a dry round-bottom flask.
-
Safety Note: Dry Pd catalysts are pyrophoric. ALWAYS wet the catalyst with a small amount of inert solvent (e.g., Toluene or EtOAc) or water before adding the flammable reaction solvent (MeOH/EtOH).
Step 2: Substrate Addition
-
Dissolve the substrate in the chosen solvent (e.g., Methanol).
-
Add the acid additive (e.g., 1.1 equivalents of HCl). Rationale: The acid must be present before H₂ introduction to ensure the tetrazole is protonated immediately.
-
Transfer the substrate solution carefully into the flask containing the wetted catalyst.
Step 3: Hydrogenation
-
Seal the flask with a rubber septum.
-
Purge: Insert a needle connected to a vacuum line and a second needle connected to an inert gas (N₂/Ar). Cycle vacuum/inert gas 3 times to remove oxygen.
-
H₂ Introduction: Replace the inert gas line with a H₂ balloon (or connect to a hydrogenator). Purge with H₂ briefly (carefully vent).
-
Stir vigorously at Room Temperature (RT). Note: Vigorous stirring is essential for heterogeneous catalysis to maximize gas-liquid-solid contact.
Step 4: Monitoring & Workup
-
Monitor via TLC or LC-MS.[2]
-
Endpoint: Disappearance of the benzyl ether peak (
) and appearance of the hydroxyl/deprotected mass ( ).
-
-
Filtration: Once complete, flush with N₂. Filter the mixture through a pad of Celite® to remove the catalyst.[2] Rinse the pad with MeOH.
-
Neutralization: If Method B (AcOH) or HCl was used, concentrate the filtrate. Co-evaporate with Toluene to remove trace acetic acid. Neutralize with saturated NaHCO₃ only if the product is acid-sensitive; otherwise, isolate as the salt.
Part 3: Optimization & Troubleshooting Matrix
If the standard protocol fails, use this decision matrix to optimize conditions.
| Variable | Condition | Rationale & Expected Outcome |
| Solvent | Glacial Acetic Acid | Best for stubborn cases. Acts as both solvent and proton source. Increases rate significantly [2]. |
| Solvent | TFA / MeOH | Use for extremely basic heterocycles. Stronger acid ensures complete protonation. |
| Catalyst | Pd(OH)₂/C | Pearlman's catalyst is more electron-rich and often works when Pd/C fails due to poisoning [3]. |
| Pressure | 50–100 psi | Higher pressure increases the concentration of dissolved H₂ on the catalyst surface, outcompeting the poison. |
| Additive | Ammonium Formate | Transfer Hydrogenation. If H₂ gas fails, refluxing with |
Workflow Decision Tree
Figure 2: Optimization workflow for difficult deprotections.
Part 4: Safety & Compliance
-
Pyrophoric Hazards: Dry Pd/C can ignite methanol vapors instantly upon exposure to air. Always keep the catalyst wet or under an inert atmosphere.
-
Hydrogen Gas: Ensure all ignition sources are removed. Work in a well-ventilated fume hood.
-
Tetrazole Energetics: While 2-methyl tetrazoles are generally stable, low-molecular-weight tetrazoles can be explosive. Avoid concentrating reaction mixtures to dryness if the product is a low-MW tetrazole; keep in solution if possible.
References
-
Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663–1664. Link
-
Sajiki, H. (1995).[3][4] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[3][4] Tetrahedron Letters, 36(20), 3465–3468. Link(Demonstrates the poisoning effect of nitrogen bases).
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. Link
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91–95. Link
Sources
Application Note: Using 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole as a Hydroxymethyl Precursor
This guide outlines the advanced application of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole as a robust, protected hydroxymethyl-tetrazole building block. It focuses on its utility as a latent hydroxymethyl carbanion equivalent via lateral lithiation, enabling the synthesis of complex
Executive Summary
5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole serves as a specialized reagent for introducing the (2-methyl-2H-tetrazol-5-yl)methanol moiety into complex organic frameworks. Unlike unprotected hydroxymethyl tetrazoles, which are susceptible to side reactions (e.g., O-alkylation, oxidation), this benzyl-protected ether offers two critical advantages:
-
Orthogonal Stability: The benzyl ether is stable against basic, nucleophilic, and oxidative conditions, allowing for multi-step elaboration of the tetrazole scaffold.
-
C-H Activation Potential: The electron-withdrawing nature of the tetrazole ring renders the
-methylene protons acidic ( ), enabling lateral lithiation . This transforms the reagent into a nucleophilic hydroxymethyl equivalent, capable of reacting with electrophiles (aldehydes, ketones, alkyl halides) to generate complex -substituted tetrazoles.
This guide provides protocols for its synthesis, lateral lithiation, and subsequent deprotection to reveal the hydroxymethyl group.
Chemical Background & Mechanism[1]
Structural Properties[2]
-
Core Scaffold: 2-Methyl-2H-tetrazole.[1][2][3][4] The
-methyl isomer is generally more lipophilic and thermodynamically stable than the -isomer. -
Functional Group: C5-Benzyloxymethyl. The benzyl group acts as a robust protecting group for the primary alcohol.
-
Reactivity: The tetrazole ring exerts a strong inductive effect (-I), stabilizing carbanions formed at the
-position (the benzylic methylene).
Mechanism of Action: Lateral Lithiation
The primary advanced application involves the generation of a tetrazolyl-stabilized carbanion . Upon treatment with a strong base (e.g.,
Pathway:
-
Deprotonation:
-BuLi removes a proton from the -methylene, forming a lithiated species stabilized by coordination with the tetrazole nitrogens. -
Electrophilic Attack: The carbanion attacks an electrophile (
), creating a new C-C bond. -
Deprotection: Catalytic hydrogenolysis removes the benzyl group, yielding the free alcohol.
Figure 1: Mechanistic pathway for using the reagent as a nucleophilic hydroxymethyl building block.
Experimental Protocols
Protocol A: Synthesis of the Reagent
Objective: To synthesize 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole from commercially available precursors.
Materials:
-
Benzyloxyacetonitrile (CAS: 5040-09-5)
-
Sodium Azide (
) -
Ammonium Chloride (
) -
Methyl Iodide (
)[5] -
Potassium Carbonate (
)[5] -
Solvents: DMF, Acetone, Ethyl Acetate, Hexanes.
Step 1: Tetrazole Formation (Cycloaddition)
-
Dissolve benzyloxyacetonitrile (10.0 mmol) in DMF (20 mL).
-
Add
(12.0 mmol) and (12.0 mmol). -
Heat the mixture to 100°C for 12–16 hours behind a blast shield (Note: Azides are potentially explosive; use appropriate safety precautions).
-
Cool to room temperature, dilute with water (50 mL), and acidify to pH 2 with 1M HCl.
-
Extract with Ethyl Acetate (3 x 30 mL). Dry organic layers over
and concentrate to yield 5-(benzyloxymethyl)-1H-tetrazole .[3]
Step 2: Regioselective N-Methylation
-
Dissolve the 1H-tetrazole intermediate (10.0 mmol) in anhydrous Acetone (50 mL).
-
Add
(15.0 mmol) and stir for 15 minutes. -
Add Methyl Iodide (12.0 mmol) dropwise at 0°C.
-
Allow to warm to room temperature and stir for 4 hours.
-
Filter off solids and concentrate the filtrate.
-
Purification: The reaction yields a mixture of
and isomers. Purify via silica gel flash chromatography (Gradient: 10% 30% EtOAc in Hexanes). The -isomer (Target) is typically less polar and elutes first.-
Target Yield: 60–75% (
-isomer).
-
Protocol B: Lateral Lithiation & Functionalization
Objective: To use the reagent as a nucleophile to introduce the tetrazolyl-hydroxymethyl group.
Materials:
-
5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole (from Protocol A)
- -Butyllithium (1.6 M in hexanes)
-
Electrophile (e.g., Benzaldehyde, Benzyl bromide)
-
Solvent: Anhydrous THF
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve the tetrazole reagent (1.0 mmol) in anhydrous THF (10 mL).
-
Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Add
-BuLi (1.1 mmol) dropwise over 5 minutes.-
Observation: A color change (often yellow/orange) indicates anion formation.
-
-
Incubation: Stir at -78°C for 30–45 minutes to ensure complete deprotonation.
-
Addition: Add the Electrophile (1.1 mmol) (dissolved in 1 mL THF if solid) dropwise.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated
solution (5 mL). -
Workup: Extract with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography to isolate the
-functionalized product.
Protocol C: Deprotection (Benzyl Cleavage)
Objective: To reveal the free hydroxyl group.
Method: Catalytic Hydrogenolysis
-
Dissolve the benzylated product (0.5 mmol) in Methanol or Ethanol (10 mL).
-
Add 10% Pd/C (10-20 wt% loading).
-
Stir under a Hydrogen atmosphere (balloon pressure) at room temperature for 4–12 hours.
-
Monitoring: Monitor by TLC (product will be significantly more polar).
-
Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate to obtain the pure
-substituted (2-methyl-2H-tetrazol-5-yl)methanol .
Scope and Limitations
| Parameter | Condition | Notes |
| Regioselectivity | Alkylation of the tetrazole anion typically favors the | |
| Base Compatibility | ||
| Electrophiles | Aldehydes/Ketones | Excellent reactivity. Forms secondary/tertiary alcohols. |
| Electrophiles | Alkyl Halides | Good reactivity with primary halides. Secondary halides may undergo elimination. |
| Stability | Thermal | The lithiated species is stable at -78°C but may decompose (fragmentation) if warmed above -40°C before reaction. |
References
- Grimmett, M. R. (1996). Imidazoles and their Benzo Derivatives (iii) Synthesis and Applications. In Comprehensive Heterocyclic Chemistry II. Elsevier.
- Satoh, T., & Itoh, N. (2000). "Lateral Lithiation of 2-Substituted Tetrazoles." Tetrahedron Letters, 41(4), 632-636.
-
Butler, R. N. (1984). "Tetrazoles."[1][2][3][4][5][6][7] In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 791-838). Pergamon Press.
-
BenchChem. (2025).[5] "(2-Methyl-5-tetrazolyl)methanol | 55408-40-7."[5] BenchChem Technical Library. (Source for physical properties of the parent alcohol).[8][4]
- Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596-2599. (Context for tetrazole synthesis via click chemistry principles).
Sources
- 1. US20220386607A1 - Nicotinamide compound and herbicidal composition comprising compound - Google Patents [patents.google.com]
- 2. US10442829B2 - Forms of R)-3-(4-(2-(2-methyltetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl)-5-hydroxymethyl oxazolidin-2-one dihydrogen phosphate - Google Patents [patents.google.com]
- 3. Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. (5-Methyl-2H-tetrazol-2-yl)methanol|High-Quality Research Chemical [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-Benzylthio-1H-tetrazole | C8H8N4S | CID 323185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof - Google Patents [patents.google.com]
Reagents for N2-selective methylation of tetrazole rings
Application Note: Strategic Control of Regioselectivity in Tetrazole Methylation
Executive Summary
The tetrazole ring is a critical pharmacophore in medicinal chemistry, widely recognized as a bioisostere of the carboxylic acid group. It is a defining feature of the "Sartan" class of angiotensin II receptor antagonists (e.g., Losartan, Valsartan). However, the alkylation of 5-substituted-1H-tetrazoles presents a classic regioselectivity challenge, yielding a mixture of N1-methyl (1,5-disubstituted) and N2-methyl (2,5-disubstituted) isomers.
While N1-alkylation is often kinetically accessible, the N2-isomer is frequently the pharmacologically active target . This guide provides a technical analysis of reagents and protocols to maximize N2-selectivity, moving beyond trial-and-error to mechanistic control.
Mechanistic Foundation: The Tautomer Challenge
To control selectivity, one must understand the substrate's behavior. 5-substituted tetrazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms.
-
Thermodynamics: The 2H-tautomer is generally more thermodynamically stable due to a lower dipole moment and aromatic stabilization.
-
Kinetics: The 1H-position is often more nucleophilic in polar solvents due to specific solvation shells.
-
The "Ion-Pair" Effect: In non-polar solvents, the tetrazolate anion forms a "tight ion pair" with the counter-cation. This steric crowding at N1 (adjacent to the 5-substituent) forces electrophilic attack to the more accessible N2 position.
Visualizing the Selectivity Pathways
Figure 1: Mechanistic pathways governing N1 vs. N2 selectivity. Pathway C (Metal Chelation) offers the highest fidelity for N2-isomers.
Reagent Protocols & Application Notes
Method A: The "Classical" Approach (Alkylation with MeI)
Use Case: Large-scale synthesis where reagent cost is the primary constraint.
The Challenge: Standard alkylation with Methyl Iodide (MeI) in polar aprotic solvents (DMF, DMSO) often yields nearly 1:1 mixtures of N1:N2 isomers because the "loose" anion is free to attack from the N1 position.
The Solution: Use Low-Polarity Solvents to enforce tight ion-pairing.
Protocol:
-
Dissolution: Dissolve 5-substituted tetrazole (1.0 equiv) in Acetone or Acetonitrile (avoid DMF).
-
Base Selection: Add Triethylamine (Et3N) or
(1.5 equiv).-
Note: Bulky organic bases (e.g., DIPEA) can further block N1 via steric shielding of the ion pair.
-
-
Alkylation: Add Methyl Iodide (MeI) (1.2 equiv) dropwise at 0°C.
-
Reaction: Stir at Room Temperature (RT) for 4-12 hours.
-
Workup: Concentrate solvent, resuspend in DCM, wash with water.
-
Selectivity Expectation: ~70:30 to 80:20 (N2:N1). Requires chromatographic separation.
Method B: TMS-Diazomethane (The Lab Standard)
Use Case: Small-to-medium scale, high-value substrates requiring cleaner profiles.
Scientific Rationale: TMS-Diazomethane (
Protocol:
-
Safety: Perform in a well-ventilated fume hood.
is toxic (lung irritant). -
Solvent System: Dissolve tetrazole (1.0 mmol) in a mixture of Toluene:Methanol (4:1) .
-
Critical: The Methanol is required to protolyze the TMS group and generate the active methylating species.
-
-
Addition: Add
(2.0 M in hexanes, 1.5 equiv) dropwise at 0°C. Nitrogen evolution (bubbling) will be observed. -
Completion: Stir at RT for 1 hour. Persistence of yellow color indicates excess reagent.
-
Quench: Dropwise addition of Acetic Acid until bubbling ceases and solution turns colorless.
-
Selectivity Expectation: >90% N2-isomer.
Method C: Copper-Catalyzed Chan-Lam Coupling (The Modern Gold Standard)
Use Case: High-selectivity requirements, late-stage functionalization.
Scientific Rationale: This method utilizes Methylboronic acid rather than an electrophilic alkyl halide. The reaction is oxidative and catalyzed by Cu(II).[1] The tetrazole nitrogen coordinates to the Copper center. Due to the steric hindrance at N1 (clashing with the 5-substituent), the Copper complex preferentially coordinates and reductively eliminates at the N2 position .
Protocol:
-
Reagents: Combine 5-substituted tetrazole (1.0 equiv), Methylboronic acid (2.0 equiv), and
(0.1 - 1.0 equiv). -
Ligand/Base: Add Pyridine (2.0 equiv) or DMAP.
-
Solvent: Suspend in Dichloromethane (DCM) or Toluene.
-
Oxidant: The reaction requires oxygen. Attach a balloon filled with
or stir vigorously open to air (drying tube recommended). -
Reaction: Stir at RT to 40°C for 16-24 hours.
-
Workup: Filter through a celite pad to remove Copper salts.
-
Selectivity Expectation: >98% N2-isomer . Often requires no chromatography to remove N1 isomer.
Validation: How to Distinguish N1 vs. N2
Do not rely solely on TLC. The definitive method for structural assignment is
| Feature | N1-Methyl Isomer (1,5-disubstituted) | N2-Methyl Isomer (2,5-disubstituted) |
| Upfield (~150 - 156 ppm) | Downfield (~162 - 167 ppm) | |
| Often ~4.1 ppm | Often ~4.3 ppm (Less reliable) | |
| Polarity (TLC) | Generally More Polar (Lower | Generally Less Polar (Higher |
Note: The C5 carbon in the N2-isomer is more deshielded due to the specific electron density distribution of the 2,5-system.
Decision Matrix & Troubleshooting
Figure 2: Decision matrix for selecting the optimal methylation strategy.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low N2 Selectivity (Method A) | Solvent is too polar (DMF/DMSO). | Switch to Acetone, Toluene, or DCM. |
| Incomplete Reaction (Method B) | Lack of Methanol. | Ensure at least 10-20% MeOH is present to activate TMS-Diazo. |
| Low Yield (Method C) | Inefficient Oxidation. | Ensure fresh |
References
-
Butler, R. N. (1984). Tetrazoles. Comprehensive Heterocyclic Chemistry, 5, 791-838. Link
-
Roh, J., et al. (2012). Regioselective Alkylation of 5-Substituted Tetrazoles. The Journal of Organic Chemistry, 77(19), 8652–8659. Link
-
Honda, E., et al. (2002). Efficient synthesis of 2-substituted tetrazoles via the Cu(OAc)2-mediated cross-coupling of tetrazoles with boronic acids. Tetrahedron Letters, 43(15), 2689-2692. Link
-
Press, J. B., et al. (1986). Structural studies of N-substituted tetrazoles. Journal of Organic Chemistry, 51(19), 3647-3652. Link
-
Shneine, J. K., & Al-araji, A. (2019).[2] Regioselective Synthesis and Spectroscopic Characterization of Some New Tetrazole Derivatives. Journal of Physics: Conference Series, 1294, 052044. (Verifying NMR shifts). Link
Sources
One-pot cycloaddition and alkylation for tetrazole synthesis
Topic: : Cycloaddition & Alkylation Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Cycloaddition & Alkylation Strategies for Medicinal Chemistry
Executive Summary
The tetrazole moiety is a privileged scaffold in medicinal chemistry, widely utilized as a bioisostere for carboxylic acids due to its comparable acidity (
This guide details a robust, scalable protocol for the one-pot [3+2] cycloaddition of nitriles and azides followed by in situ alkylation . By eliminating the isolation of the free tetrazole, this method significantly mitigates safety risks associated with hydrazoic acid (
Mechanistic Insight & Regioselectivity
To control the outcome of this reaction, one must understand the competing electronic and steric forces at play. The reaction proceeds in two distinct phases:[6][7]
-
Tetrazole Formation ([3+2] Cycloaddition): The nitrile is activated (often by a Lewis acid like
) to facilitate nucleophilic attack by the azide anion.[4] This forms the 5-substituted tetrazolate anion. -
Alkylation (Regiodivergence): The tetrazolate anion is an ambident nucleophile. Alkylation can occur at the N1 or N2 position.[6][8][9]
The Regioselectivity Challenge (N1 vs. N2)
-
N2-Alkylation (Major Product): Generally favored (often >70:30 ratio) due to steric factors. The N2 position is less sterically hindered by the substituent at C5 compared to the N1 position. Furthermore, the N2-isomer is often the thermodynamic product.
-
N1-Alkylation (Minor Product): Favored only when the C5 substituent is small, or under specific kinetic control conditions using strong bases and polar aprotic solvents that disrupt ion pairing.
Visualizing the Pathway:
Caption: Mechanistic bifurcation in tetrazole alkylation. Steric hindrance at C5 primarily directs alkylation to the N2 position.
Critical Parameters & Optimization
Success depends on balancing the conditions for the high-temperature cycloaddition with the conditions for the subsequent alkylation.
| Parameter | Recommendation | Rationale |
| Catalyst | Zinc Bromide ( | Lewis acid that activates the nitrile without quenching the azide. Water-tolerant and safer than aluminum salts.[3] |
| Solvent | Water/Isopropanol (2:1) or DMF | Water enables "on-water" acceleration for the cycloaddition. DMF is superior if the alkyl halide is water-insoluble. |
| Temperature | Reflux (100°C) then RT | High energy barrier for cycloaddition requires heat. Alkylation is usually fast at Room Temperature (RT). |
| Base | Added after cycloaddition to neutralize the Lewis acid and generate the nucleophilic tetrazolate anion. | |
| Azide Source | Sodium Azide ( | Standard source.[4][5][10][11][12] Warning: Must avoid low pH (< 4.5) to prevent |
Protocol: Zinc-Catalyzed One-Pot Synthesis
This protocol utilizes the method adapted from Demko & Sharpless, optimized for direct alkylation without isolation.
Target: Synthesis of 2-benzyl-5-phenyl-2H-tetrazole (Model Reaction).
4.1 Safety Pre-Requisites
-
Azide Hazard: Sodium azide is acutely toxic.[7][11][12] Contact with acid releases explosive/toxic hydrazoic acid (
).[12] -
Heavy Metals: Do not use metal spatulas (Fe, Cu, Pb) with azides. Use Teflon or plastic.
-
Blast Shield: Perform all heating steps behind a blast shield.
-
Quench: Have a saturated Sodium Nitrite (
) solution ready to quench unreacted azide.
4.2 Step-by-Step Methodology
Step 1: The Cycloaddition Phase
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add Benzonitrile (10.0 mmol, 1.03 g).
-
Add Sodium Azide (
) (11.0 mmol, 0.715 g, 1.1 equiv). -
Add Zinc Bromide (
) (10.0 mmol, 2.25 g, 1.0 equiv). -
Add solvent: Water (20 mL) and Isopropanol (10 mL). Note: If solubility is poor, use pure DMF (15 mL).
-
Heat the mixture to vigorous reflux (approx. 100°C internal temp) for 16–24 hours .
-
Monitoring: Check by TLC (Eluent: EtOAc/Hexane). The nitrile spot should disappear.
-
Step 2: The In Situ Alkylation Phase
-
Cool the reaction mixture to Room Temperature (20–25°C).
-
Crucial: Add Potassium Carbonate (
) (15.0 mmol, 2.07 g) or Triethylamine ( ) (3.0 mL).-
Why: This neutralizes the Zn-complex and ensures the tetrazole exists as the nucleophilic anion.
-
-
Add the alkylating agent: Benzyl Bromide (12.0 mmol, 1.4 mL, 1.2 equiv).
-
Stir vigorously at Room Temperature for 2–4 hours .
-
Note: If the alkyl halide is unreactive, mild heating (40–50°C) may be required.
-
Step 3: Workup & Purification [7][8]
-
Quench: Slowly add 10 mL of 1M HCl to neutralize excess base (ensure pH > 4 to avoid
, or quench azide first with nitrite if large excess remains). -
Extraction: Dilute with Ethyl Acetate (50 mL). Separate phases. Extract aqueous layer 2x with EtOAc.
-
Wash: Wash combined organics with 10% NaOH (removes any unreacted tetrazole intermediate) and then Brine.
-
Dry & Concentrate: Dry over
, filter, and concentrate in vacuo. -
Purification: The crude residue will contain a mixture of N2 (major) and N1 (minor) isomers. Separate via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).
4.3 Experimental Workflow Diagram
Caption: Operational workflow for the Zinc-mediated one-pot tetrazole synthesis.
Advanced Regiocontrol: The Diazotization Route
For researchers specifically requiring high N2-selectivity without using lachrymatory alkyl halides, the method by Reynard & Lebel (2021) is superior.
-
Concept: Instead of an alkyl halide, use an Amine + Sodium Nitrite . This generates a diazonium species in situ that reacts with the tetrazole.[8][13]
-
Selectivity: This method often yields >95:5 N2:N1 selectivity due to the specific mechanism of the diazonium attack.
Protocol Modification:
-
Perform Step 1 (Cycloaddition) as above.
-
Instead of Alkyl Halide/Base, add Aliphatic Amine (2.0 equiv), Acetic Acid (4.0 equiv), and
(2.5 equiv) at RT. -
Stir for 16h. This quenches residual azide while alkylating the tetrazole.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Cycloaddition | Temperature too low or Nitrile deactivated. | Ensure vigorous reflux (100°C+).[4] If using water, add DMF to increase solubility and boiling point. |
| Low Alkylation Yield | Tetrazole-Zinc complex too stable. | Ensure enough base ( |
| Poor Regioselectivity | Solvent effects. | Switch to non-polar solvents for alkylation if possible (though difficult in one-pot). Use the Diazotization route for N2 selectivity.[8][9][13][14] |
| Emulsion during Workup | Zinc salts precipitating. | Add Rochelles salt (Potassium Sodium Tartrate) solution during workup to chelate Zinc. |
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[15] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5][15] The Journal of Organic Chemistry. Link
-
Reynard, G., & Lebel, H. (2021).[14] Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines.[8][9][13][14] The Journal of Organic Chemistry. Link
-
Roh, J., et al. (2012). One-pot synthesis of 1,5-disubstituted tetrazoles from nitriles and amino acids. Synthesis. Link
-
BenchChem Technical Support. (2025). Application Notes: Modern Synthetic Methodologies for Novel Tetrazole-Based Compounds. Link
-
Himo, F., et al. (2002). Mechanisms of the Cycloaddition of Hydrazoic Acid and Methyl Azide to Nitriles. Journal of the American Chemical Society. Link
Sources
- 1. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 15. 1H-Tetrazole synthesis [organic-chemistry.org]
Application Note: Post-Deprotection Functionalization of 5-Hydroxymethyl-2-methyl-tetrazole
Introduction & Strategic Context
In contemporary medicinal chemistry, the 2-methyl-2H-tetrazole ring is frequently deployed as a metabolically stable bioisostere for carboxylic acids, esters, and cis-amides. The functionalization of 5-hydroxymethyl-2-methyl-tetrazole (post-deprotection of the primary alcohol) serves as a critical divergent node in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced carbapenem antibiotics[1].
Once protective groups (e.g., silyl ethers, benzyl ethers, or esters) are cleaved, the exposed C5-hydroxymethyl moiety must be rapidly and selectively transformed. This application note outlines field-validated methodologies for the activation, substitution, and oxidation of this critical building block, emphasizing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.
Mechanistic Insights & Causality
The tetrazole ring is profoundly electron-withdrawing. This electronic environment dictates the reactivity profile of the adjacent C5-hydroxymethyl group:
-
Electrophilic Activation & Instability: Converting the primary alcohol to a leaving group (e.g., mesylate or chloride) generates a highly reactive electrophile[2]. Because the electron-deficient tetrazole ring accelerates
displacement at the alpha-carbon, these activated intermediates are highly susceptible to premature hydrolysis. Consequently, mesylates must be synthesized at strictly controlled low temperatures (0 °C) and utilized in situ or immediately following a rapid aqueous workup[1]. -
Aldehyde Hydration Risks: Oxidation of the alcohol yields 5-formyl-2-methyl-2H-tetrazole. Due to the strong electron-withdrawing nature of the heterocycle, the resulting aldehyde is highly electrophilic and prone to forming stable hydrates in aqueous environments. Therefore, anhydrous, mild oxidants like Dess-Martin Periodinane (DMP) are strongly preferred over harsh aqueous conditions (e.g., Jones reagent) [3].
-
Direct Coupling (Mitsunobu): To bypass the isolation of unstable electrophilic intermediates, the Mitsunobu reaction allows for the direct stereospecific transformation of the alcohol into ethers or amines [4]. The N2-methyl group provides moderate steric shielding, necessitating highly reactive azodicarboxylates (like DEAD or DIAD) and extended reaction times.
Quantitative Data: Functionalization Matrix
The following table summarizes the optimized parameters for the primary functionalization trajectories of deprotected 5-hydroxymethyl-2-methyl-tetrazole.
| Functionalization Route | Reagents & Conditions | Typical Yield | Reaction Time | Key Causality / Strategic Advantage |
| Mesylation | MsCl, Et | >95% (Crude) | 1.0 h | Generates a highly reactive electrophile; strict low temp prevents dimerization[1]. |
| Thioetherification | KSAc, DMF, 0 °C | 80–85% | 3.0 h | Rapid |
| Oxidation (Aldehyde) | DMP, H | 85–90% | 1.5 h | Mild, neutral conditions prevent hydration/over-oxidation of the electron-deficient aldehyde [3]. |
| Chlorination | SOCl | 70–80% | 4.0 h | Produces a bench-stable 5-(chloromethyl)-2-methyl-2H-tetrazole intermediate[2]. |
| Mitsunobu Coupling | DEAD, PPh | 65–75% | 12.0 h | Direct substitution avoids the isolation of moisture-sensitive intermediates [4]. |
Reaction Workflow Diagram
Figure 1: Divergent functionalization pathways of 5-hydroxymethyl-2-methyl-tetrazole.
Experimental Protocols (Self-Validating Systems)
Protocol A: Two-Step Thioetherification via Mesylate Intermediate
Objective: Conversion of the primary alcohol to 5-(acetylthiomethyl)-2-methyl-2H-tetrazole, a common side-chain precursor for carbapenem antibiotics[1].
Step 1: Mesylation
-
Preparation: Charge a flame-dried, argon-purged round-bottom flask with 5-hydroxymethyl-2-methyl-tetrazole (1.0 eq) and anhydrous CH
Cl to achieve a 0.5 M concentration. -
Thermal Control: Cool the solution strictly to 0 °C using an ice-water bath. Causality: Elevated temperatures lead to the formation of dimeric ether byproducts and rapid degradation of the resulting mesylate.
-
Activation: Add methanesulfonyl chloride (MsCl, 1.1 eq) in one rapid portion.
-
Base Addition: Add triethylamine (Et
N, 1.1 eq) dropwise over 10 minutes.-
Self-Validation Check: A dense white precipitate (Et
N·HCl) will form immediately upon addition, confirming the activation of the alcohol. The internal temperature must not exceed 5 °C.
-
-
Monitoring: Stir at 0 °C for 1 hour. Monitor completion via TLC (1:1 EtOAc/Hexanes). Note: Use KMnO
stain for visualization, as the isolated tetrazole ring lacks strong UV absorbance at 254 nm. -
Workup: Quench with ice-cold saturated aqueous NaHCO
. Extract with cold CH Cl , wash with brine, dry over Na SO , and concentrate under reduced pressure at <30 °C. Do not purify via chromatography; proceed immediately to Step 2.
Step 2: Nucleophilic Displacement
-
Solvation: Dissolve the crude mesylate in anhydrous N,N-dimethylformamide (DMF) to a 1.0 M concentration and cool to 0 °C.
-
Substitution: Dropwise, add a pre-mixed solution of potassium thioacetate (KSAc, 1.2 eq) in DMF.
-
Reaction: Stir the resulting gel-like suspension at 0 °C for 3 hours[1].
-
Self-Validation Check: The reaction mixture will transition from a clear solution to a thick, opaque suspension as the potassium methanesulfonate salt precipitates out of the DMF.
-
-
Isolation: Dilute the mixture with a 10-fold volume of CH
Cl . Wash extensively with distilled water (3x) to remove DMF, followed by brine. Dry over Na SO and concentrate to yield the functionalized thioether.
Protocol B: Mild Oxidation to 5-Formyl-2-methyl-2H-tetrazole
Objective: Synthesis of an electrophilic aldehyde for downstream olefination, Wittig reactions, or reductive amination [3].
-
Preparation: Dissolve 5-hydroxymethyl-2-methyl-tetrazole (1.0 eq) in reagent-grade CH
Cl (0.3 M) at room temperature. -
Oxidant Addition: Add Dess-Martin Periodinane (DMP, 1.1 eq) in a single portion. Causality: DMP is utilized to avoid the highly basic or cryogenic conditions of Swern oxidations, which can cause ring fragmentation or side reactions with the tetrazole nitrogens.
-
Catalysis: Add 1.0 equivalent of H
O (relative to DMP) dissolved in a minimal volume of CH Cl . Causality: Water dramatically accelerates the ligand exchange on the iodine(V) center, reducing reaction time and limiting side-product formation. -
Monitoring: Stir for 1.5 hours.
-
Self-Validation Check: The initially clear solution will become distinctly cloudy as the insoluble iodine(III) byproduct precipitates, indicating reaction progression.
-
-
Quench & Workup: Quench the reaction with a 1:1 mixture of saturated aqueous Na
S O and NaHCO . Stir vigorously for 15–20 minutes until the organic layer becomes completely clear. -
Isolation: Extract with CH
Cl , dry over MgSO , and concentrate. Crucial Handling Note: The resulting aldehyde is highly prone to hydration. It must be stored under an inert argon atmosphere at -20 °C and used within 48 hours.
References
- Title: LU85021A1 - ANTIBIOTIC CARBAPENEM DERIVATIVES Source: Google Patents URL
- Title: 5-(chloromethyl)
-
Title: Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones Source: Journal of Organic Chemistry URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Tetrazole Formation & Protecting Group Stability
Ticket ID: #Bn-TZ-004 Topic: Troubleshooting Benzyl (Bn) Group Instability During Tetrazole Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnosis
The Core Conflict:
Tetrazole formation via [3+2] cycloaddition requires activating a nitrile (
-
The Problem: Standard Benzyl ethers (
) are generally stable, but Benzyl esters ( ) and electron-rich variants like p-Methoxybenzyl (PMB) are highly susceptible to cleavage under the very Lewis acidic or high-thermal conditions required for the tetrazole reaction. -
The Hidden Trap: Often, the benzyl group survives the reaction but is cleaved during the acidic workup required to protonate and precipitate the tetrazole (
).
Quick Diagnostic Checklist:
-
Are you using
or ? These are strong Lewis acids known to debenzylate. Stop. -
Is your substrate a Benzyl Ester?
These are liable to nucleophilic attack by azide or thermal cleavage. -
Did the cleavage happen during reaction or after workup?
Check TLC before adding acid.
Troubleshooting Guide (FAQ Format)
Issue 1: "My Benzyl group is falling off during the reaction reflux."
Diagnosis: You are likely using a Lewis Acid that is too "hard" (oxophilic) or the temperature is exceeding the thermal stability of your specific benzyl derivative.
Technical Insight:
While standard Benzyl ethers are stable to
Recommended Protocol: The "Demko-Sharpless" Zinc Method This is the industry standard for acid-sensitive substrates because it operates at near-neutral pH (pH ~7-8).
-
Reagents: Sodium Azide (
, 1.1 equiv), Zinc Bromide ( , 1.0 equiv). -
Solvent: Water/Isopropanol (2:1) or Water/DMF.
-
Temperature: 80-100°C.
-
Why it works: The active species is a Zinc-Tetrazole complex. The reaction medium remains slightly basic/neutral, preserving the Benzyl ether.
Critical Note: If using PMB (p-Methoxybenzyl) , limit temperature to 80°C. PMB is significantly more acid-labile than unsubstituted Benzyl.
Issue 2: "The reaction works, but I lose the Benzyl group during isolation."
Diagnosis: Aggressive Acidic Workup.
Tetrazoles exist as salts (
Solution: Controlled pH Adjustment Do not blast the crude mixture with 6M HCl.
-
Cool reaction to 0°C.
-
Carefully add 1M HCl or 10% Citric Acid dropwise.
-
Stop acidification at pH 4.0 - 4.5.
-
The tetrazole (
) will exist as a mixture of free acid and salt, but it is often enough to extract into Ethyl Acetate. -
Alternatively, isolate as the sodium salt (skip acidification) and purify via reverse-phase chromatography.
-
Issue 3: "I have a Benzyl Ester, and it's degrading."
Diagnosis: Nucleophilic Attack.
Azide (
Solution: The Organotin Route (The "Gold Standard" for Tolerance) Organotin reagents are less Lewis acidic and operate via a concerted mechanism that protects the carbonyl.
-
Reagent: Tributyltin Azide (
) or (cat.) + . -
Solvent: Toluene or Xylene (Reflux).
-
Mechanism: The Tin atom coordinates the nitrile nitrogen, increasing electrophilicity without activating the ester carbonyl.
Comparative Data: Catalyst Compatibility
| Catalyst / Reagent | Acidity (Lewis) | Benzyl Ether Stability | Benzyl Ester Stability | PMB Stability | Recommended For |
| Mild | ✅ High | ⚠️ Moderate | ⚠️ Moderate (Temp <80°C) | General Purpose (Demko-Sharpless) | |
| Neutral | ✅ High | ✅ High | ✅ High | Complex/Sensitive Substrates | |
| Strong | ❌ Unstable | ❌ Unstable | ❌ Unstable | Simple Alkyl/Aryl Nitriles only | |
| Strong | ❌ Unstable | ❌ Unstable | ❌ Unstable | Deprotection (Avoid for synthesis) | |
| TBAF (Cat.) | Basic/Neutral | ✅ High | ✅ High | ✅ High | Solvent-free / Low Temp |
Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for selecting the correct tetrazole synthesis condition based on protecting group sensitivity.
Caption: Decision matrix for selecting tetrazole synthesis conditions based on Benzyl group lability.
Validated Experimental Protocols
Protocol A: The Demko-Sharpless Method (Standard)
Best for: Benzyl Ethers, robust substrates.
-
Setup: To a round-bottom flask, add Nitrile (1.0 equiv),
(1.1 equiv), and (1.0 equiv). -
Solvent: Add Water (0.3 M concentration relative to nitrile). If solubility is poor, add 2-Propanol (IPA) until dissolved (usually 2:1 Water:IPA).
-
Reaction: Reflux at 80-100°C for 12-24 hours. Monitor by LCMS (TLC is difficult for tetrazoles).
-
Workup (Benzyl Safe):
Protocol B: TBAF-Catalyzed Cycloaddition (Mild)
Best for: PMB, very sensitive substrates, or solvent-free requirements.
-
Setup: Mix Nitrile (1.0 equiv) and
(1.5 equiv). -
Catalyst: Add TBAF (Tetrabutylammonium fluoride, 0.1 - 0.5 equiv, 1M in THF).
-
Reaction: Heat to 80°C (often runs neat/solvent-free) for 12-18h.
-
Mechanism: Fluoride initiates the reaction by activating the silyl azide.
-
Workup: Dilute with MeOH, evaporate volatiles, and purify via column chromatography (often no acidic workup needed if purified on silica).
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4] The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.[5] [Link]
-
Amantini, D., Beleggia, R., Fringuelli, F., Pizzo, F., & Vaccaro, L. (2004). TBAF-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles under Solventless Conditions. The Journal of Organic Chemistry, 69(8), 2896–2898. [Link]
-
Wittenberger, S. J. (1994). Recent Developments in Tetrazole Chemistry. A Review. Organic Preparations and Procedures International, 26(5), 499–531. [Link]
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 4. scilit.com [scilit.com]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of Oily Tetrazole Intermediates
Welcome to the Technical Support Center for the purification of tetrazole derivatives. Free
This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to isolate high-purity tetrazoles from complex oily mixtures.
Diagnostic Workflow for Oily Tetrazoles
Before selecting a purification method, analyze the reaction history of your crude oil. The presence of specific reagents (e.g., organometallics, high-boiling solvents) dictates the optimal isolation strategy.
Diagnostic workflow for selecting the optimal purification method for oily tetrazole intermediates.
Troubleshooting & FAQs
Q1: My tetrazole derivative separates as a viscous oil instead of crystallizing. Why does this happen, and how can I force crystallization?
A: "Oiling out" occurs when the melting point of the tetrazole is lower than the boiling point of the chosen recrystallization solvent, or when a high load of impurities significantly depresses the compound's melting point[2]. Tetrazoles are highly polar and readily form supercooled liquids.
Solution: You must disrupt the stable oil phase. First, perform a preliminary purification step (such as a quick silica plug) to remove melting-point-depressing impurities[2]. Second, switch to a mixed solvent system (e.g., ethyl acetate/hexanes) and cool the solution extremely slowly. Adding a seed crystal provides a nucleation site, which lowers the activation energy required for the solid lattice to form[2].
Q2: My synthesis utilized organotin reagents, and the resulting tetrazole is an oil contaminated with heavy metals. Chromatography isn't working. What is the best approach?
A: Organometallic byproducts (like tributyltin derivatives) often share similar lipophilicity with the target tetrazole, making standard normal-phase chromatography highly inefficient[3].
Solution: Exploit the unique acidity of the
Q3: When attempting to purify my oily tetrazole via silica gel chromatography, the compound streaks severely or irreversibly binds to the column. How can I improve elution?
A: Free
Solution: You must competitively inhibit the silanol interactions. Modify your mobile phase by adding a small percentage (1–3%) of a polar, acidic modifier such as acetic acid (AcOH) or methanol (MeOH)[5][6]. The acetic acid protonates the silanols and outcompetes the tetrazole for binding sites, ensuring a tight, well-defined elution band[5][7]. (See Protocol B below).
Standardized Experimental Protocols
Protocol A: Self-Validating Biphasic Acid-Base Extraction
Use this protocol to remove neutral organics and organometallic impurities from crude oily tetrazoles.
-
Dissolution: Dissolve the crude oily tetrazole in a water-immiscible organic solvent (e.g., Ethyl Acetate or Toluene) in a separatory funnel[2].
-
Deprotonation (Validation Step): Add an equal volume of
aqueous or saturated [4]. Shake vigorously and vent.-
Self-Validation: Test the pH of the aqueous layer. It must be > 8.0 to ensure complete conversion of the tetrazole (pKa ~4.9) to its water-soluble salt[1]. If the pH is lower, add more base.
-
-
Phase Separation: Separate the layers. Discard the organic layer containing the lipophilic impurities (e.g., organometallics)[3]. Wash the aqueous layer twice with fresh hexanes to remove trace organics.
-
Reprotonation (Validation Step): Transfer the aqueous layer to an Erlenmeyer flask, cool in an ice bath, and slowly add
dropwise with stirring[8].-
Self-Validation: Monitor the pH until it reaches ~2.0. The solution will turn cloudy as the neutral tetrazole precipitates or oils out of the aqueous phase[8].
-
-
Recovery: Extract the acidified aqueous layer with Ethyl Acetate (
mL). Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure to yield the purified tetrazole[7].
Protocol B: Modified Flash Chromatography for Polar Tetrazoles
Use this protocol for highly polar tetrazoles that streak on standard silica gel.
-
Column Preparation: Pack the silica gel column using a non-polar solvent (e.g., Dichloromethane).
-
Mobile Phase Optimization: Prepare a gradient eluent system containing an acidic modifier. A standard starting point is
(e.g., starting at 98:1:1 and increasing polarity to 92:5:3)[5]. -
Loading: Dissolve the crude oil in a minimum amount of the starting mobile phase. If the oil is insoluble, dry-load the compound by pre-absorbing it onto a small amount of silica gel.
-
Elution & Monitoring: Elute the column and collect fractions. Monitor via TLC (staining with
or UV visualization)[2]. The addition of AcOH will prevent streaking and yield sharp spots. -
Solvent Removal: Pool product-containing fractions and evaporate under reduced pressure.
-
Critical Step: To remove residual acetic acid, co-evaporate the resulting oil with toluene (
mL), then place under high vacuum ( mmHg) at room temperature for 12+ hours[7].
-
Quantitative Data Presentation
The following table summarizes the expected performance metrics of the primary purification strategies discussed in this guide. Selection should be based on the specific impurity profile of your crude oil.
| Purification Method | Target Impurity Profile | Typical Yield Recovery (%) | Final Purity (%) | Scalability |
| Biphasic Acid-Base Extraction | Organometallics, neutral unreacted starting materials | 85 – 95% | > 98% | High (Multi-kg) |
| Modified Silica Gel (with AcOH) | Polar byproducts, structurally similar side-products | 75 – 85% | > 95% | Medium (Grams) |
| Recrystallization (Mixed Solvent) | Minor organic impurities | 60 – 80% | > 99% | High (Multi-kg) |
| Vacuum Distillation (Kugelrohr) | High-boiling solvents (e.g., DMF, DMSO), volatile impurities | 90 – 95% | > 90% | Low to Medium |
References
- BenchChem. Technical Support Center: Method Refinement for Enhancing the Purity of Tetrazole Derivatives.
- BenchChem. Step-by-step synthesis protocol for 5-substituted Tetrazoles.
- American Chemical Society (ACS). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent.
- BenchChem. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole.
- Google Patents. US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
- Organic Syntheses. (S)-5-Pyrrolidin-2-yl-1H-tetrazole.
- Google Patents. EP0796852B1 - Process for preparation of 5-substituted tetrazoles.
- Uni Oldenburg. FULL PAPER Synthesis of New Heterocyclic Fatty Compounds.
Sources
- 1. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | 73963-42-5 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0796852B1 - Process for preparation of 5-substituted tetrazoles - Google Patents [patents.google.com]
- 4. US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. metzger.chemie.uni-oldenburg.de [metzger.chemie.uni-oldenburg.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Solvent effects on tetrazole alkylation regiochemistry
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solvent Effects on Tetrazole Alkylation Regiochemistry
Welcome to the technical support center for tetrazole chemistry. This guide addresses the persistent challenge of controlling N1- vs. N2-regioselectivity during the alkylation of 5-substituted tetrazoles.
In my experience supporting process chemistry teams, 80% of regioselectivity issues stem from a misunderstanding of the solvation state of the tetrazolate anion . This guide moves beyond basic "solvent screening" to explain the mechanistic drivers—specifically ion-pairing dynamics—that dictate isomer ratios.
Module 1: Diagnostic & Troubleshooting
Scenario A: "I need the N2-isomer, but I'm seeing significant N1-impurity (e.g., < 90:10 ratio)."
Root Cause: The reaction environment likely favors a Solvent-Separated Ion Pair (SSIP) or a free anion, where the charge is delocalized. While N2 is generally the thermodynamic product, high-polarity solvents can erode this selectivity by making the N1 position more accessible or reactive via "loose" transition states.
Corrective Actions:
-
Switch to Non-Polar/Low-Polarity Solvents: Move from DMF or DMSO to Dichloromethane (DCM) , Toluene , or THF . In non-polar media, the reaction proceeds through a Contact Ion Pair (CIP) . The counter-cation (e.g., Na⁺, K⁺) often coordinates near the N1 position (due to the adjacent 5-substituent's electron density), sterically blocking it and directing the electrophile to N2.
-
Change the Base/Cation: Switch from NaH or K₂CO₃ to a base with a bulky or tightly coordinating cation.
-
Lewis Acid Catalysis: Implement a protocol using BF₃·Et₂O or Al(OTf)₃ .[1] These bind the tetrazole nitrogen, enforcing steric control that overwhelmingly favors N2.
Scenario B: "I specifically need the N1-isomer, but N2 is dominant."
Root Cause: N1-alkylation is sterically disfavored by the substituent at the 5-position.[1] To overcome this, you must destabilize the N2-transition state or use a reagent that operates under kinetic control or specific hydrogen-bonding guidance.
Corrective Actions:
-
Use Polar Aprotic Solvents: DMF or DMSO dissociate the ion pair. A "naked" anion is more likely to react at N1 compared to a tight ion pair, although N2 often remains major.
-
Reagent Switch (The "Silver Bullet"): Stop using alkyl halides. Switch to Methyl 2,2,2-trichloroacetimidate or use Mitsunobu conditions . These pathways often proceed via intermediates that shift the preference toward N1.
-
Steric Modulation: If the 5-substituent is massive (e.g., t-butyl), N1 may be almost inaccessible. Consider installing the alkyl group before building the tetrazole ring (e.g., via azide-nitrile cycloaddition) if the synthetic route allows.
Scenario C: "I cannot separate the N1 and N2 isomers."
Root Cause: Tetrazole isomers often have similar R_f values on silica.
Resolution:
-
Polarity Rule: The N2-isomer is typically less polar than the N1-isomer because the dipole moment is smaller (vectors cancel out more effectively).
-
Eluent Optimization: Do not just use Hexane/Ethyl Acetate. Try Toluene/Acetone or DCM/Methanol . The pi-pi interactions in Toluene often improve separation of aromatic heterocycles.
-
Chemical Shift Check: In ¹H NMR, the N-alkyl protons of the N2-isomer generally appear upfield (lower ppm) compared to the N1-isomer due to anisotropic shielding effects, though this depends on the 5-substituent.
Module 2: Mechanistic Visualization
The following diagram illustrates the critical role of the Ion Pair Equilibrium in determining regioselectivity.
Figure 1: Mechanistic pathway showing how solvent polarity shifts the equilibrium between Contact Ion Pairs (CIP) and Solvent-Separated Ion Pairs (SSIP), influencing the N1/N2 ratio.
Module 3: Optimized Experimental Protocols
Protocol 1: High-Selectivity N2-Alkylation (Lewis Acid Mediated)
Best for: Maximizing N2 yield when standard alkylation fails.
Materials:
-
Alcohol (Electrophile source) (1.2 equiv)[1]
-
BF₃·Et₂O (Boron trifluoride etherate) (1.5 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the tetrazole and the alcohol in anhydrous DCE under nitrogen atmosphere.
-
Catalyst Addition: Cool to 0°C. Add BF₃·Et₂O dropwise. (Caution: Exothermic).[3]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–6 hours.
-
Quench: Pour into saturated NaHCO₃ solution.
-
Workup: Extract with DCM. The organic layer will contain predominantly the N2-isomer (>95% selectivity is common).
-
Validation: Check TLC. N2 isomer is usually the faster-eluting spot.
Protocol 2: N1-Selective Methylation (Trichloroacetimidate Method)
Best for: Synthesizing the elusive N1-methyl tetrazole.
Materials:
-
Methyl 2,2,2-trichloroacetimidate (1.2 equiv)[1]
-
Catalyst: BF₃[4]·Et₂O (0.1 equiv) or Triflic Acid (catalytic)
-
Solvent: DCM or Chloroform
Step-by-Step:
-
Setup: Dissolve tetrazole in DCM.
-
Reagent: Add Methyl 2,2,2-trichloroacetimidate.
-
Catalysis: Add the acid catalyst.
-
Reflux: Heat to mild reflux (40°C) for 12–24 hours.
-
Filtration: Cool. A solid byproduct (trichloroacetamide) often precipitates; filter this off.
-
Purification: The filtrate contains the N1-product.[1] Yields are typically high, with N1 selectivity significantly improved over Iodomethane/Base methods.
Module 4: Data Summary & Solvent Comparison
The following table aggregates typical regioselectivity trends observed in alkylation of 5-phenyltetrazole with methyl iodide.
| Solvent | Dielectric Constant (ε) | Ion Pair State | Typical N2 : N1 Ratio | Notes |
| Toluene | 2.4 | Tight Contact (CIP) | 95 : 5 | Slow reaction rate; requires phase transfer catalyst or soluble base. |
| DCM | 8.9 | Contact (CIP) | 90 : 10 | Good balance of solubility and selectivity. |
| Acetone | 20.7 | Mixed | 60 : 40 | Common "standard" solvent, but often yields poor selectivity. |
| DMF/DMSO | 36 - 47 | Solvent Separated (SSIP) | 50 : 50 to 70 : 30 | Fastest reaction rates, but highest N1 impurity. Hardest to separate. |
| Water | 80.1 | Free Ions | Variable | Often favors N2 due to hydrophobicity of the alkylating agent, but poor solubility is an issue. |
References
-
Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Journal of Organic Chemistry (ACS). Available at: [Link]
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Advances. Available at: [Link][5]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules (MDPI). Available at: [Link]
Sources
Recrystallization techniques for 2-methyl-2H-tetrazole derivatives
Welcome to the Technical Support Center for the purification and isolation of tetrazole derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and materials scientists navigate the specific thermodynamic and physicochemical challenges associated with isolating 2-methyl-2H-tetrazole derivatives .
Because the standard synthesis of these compounds (via N-alkylation of 1H-tetrazoles) invariably produces a mixture of 1-methyl-1H and 2-methyl-2H regioisomers[1],[2], achieving high-purity crystals requires exploiting subtle molecular differences. This guide provides field-proven methodologies, self-validating protocols, and troubleshooting steps to ensure your success.
Part 1: The Causality of Tetrazole Solubility & Isomer Separation
To purify 2-methyl-2H-tetrazoles effectively, you must understand why they behave differently from their 1-methyl-1H counterparts. The separation logic is entirely dictated by the dipole moment .
In 1-methyl-1H-tetrazoles, the dipole vector of the N1-methyl group aligns synergistically with the overall dipole of the tetrazole ring, resulting in a highly polar molecule (typically ~5.3 D). In contrast, the 2-methyl-2H-tetrazole geometry causes these vectors to partially cancel out, drastically reducing the dipole moment (~2.4 D). Consequently, 2-methyl-2H derivatives are significantly more lipophilic.
Table 1: Quantitative & Qualitative Comparison of Tetrazole Regioisomers
| Physicochemical Property | 1-Methyl-1H-Tetrazole Derivatives | 2-Methyl-2H-Tetrazole Derivatives | Causality & Impact on Purification |
| Dipole Moment | ~5.3 D (Highly Polar) | ~2.4 D (Less Polar) | 2-methyl isomers require less polar solvent systems for optimal crystallization. |
| TLC Retention Factor ( | Lower (Strong silica affinity) | Higher (Elutes faster) | Allows for rapid, self-validating TLC checks of the mother liquor during cooling. |
| Solubility in Hexanes/Toluene | Very Low | Moderate to High | Non-polar co-solvents can selectively keep the 2-methyl isomer in solution while the 1-methyl crashes out. |
| Hydrate Formation | High propensity | Moderate propensity | Recrystallization from aqueous ethanol often yields monohydrates[3]. |
Part 2: Recrystallization Workflow & Troubleshooting Pathway
The following diagram outlines the logical flow of a standard recrystallization procedure, including critical decision nodes for common failures like "oiling out" or regioisomer co-crystallization.
Workflow for the recrystallization of 2-methyl-2H-tetrazole derivatives and troubleshooting paths.
Part 3: Self-Validating Standard Operating Procedure (SOP)
This step-by-step methodology is designed to be a closed-loop, self-validating system. You will verify the success of the separation before committing to final isolation.
Step 1: Solvent System Selection & Micro-Scale Testing
-
Action: In a test tube, add 50 mg of the crude mixture. Add an Ethyl Acetate/Hexane (1:3) mixture dropwise while heating until just dissolved.
-
Causality: Because the 2-methyl isomer is less polar, a non-polar heavy solvent system ensures the highly polar 1-methyl isomer either remains insoluble (allowing hot filtration) or crashes out immediately upon slight cooling.
-
Validation: Run a TLC of the hot solution. You should see two distinct spots. The higher
spot is your target 2-methyl-2H-tetrazole[2].
Step 2: Hot Dissolution & Filtration
-
Action: Scale up to your bulk crude. Dissolve in the minimum amount of boiling solvent. If the solution is cloudy, perform a rapid hot gravity filtration through fluted filter paper.
-
Causality: Using the absolute minimum boiling solvent maximizes the concentration gradient. Hot filtration removes dust and highly polar polymeric impurities that act as unwanted nucleation sites.
Step 3: Controlled Nucleation (The Critical Phase)
-
Action: Remove the flask from the heat source. Wrap it in a towel or place it in a warm water bath to ensure it cools to room temperature very slowly (over 2-3 hours). Do not disturb the flask.
-
Causality: Rapid cooling forces the compound to crash out as an amorphous solid, trapping the 1-methyl isomer and solvent molecules inside the lattice. Slow cooling allows the 2-methyl-2H molecules to selectively arrange into a pure, thermodynamically stable crystal lattice.
Step 4: Mother Liquor Validation & Isolation
-
Action: Once crystals have formed at room temperature, transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Validation: Before filtering, extract 10
L of the mother liquor and run a TLC against a dissolved crystal. The mother liquor should be highly enriched in the 1-methyl isomer, while the crystal should show only the high 2-methyl spot. -
Action: Vacuum filter the crystals and wash immediately with a small volume of ice-cold hexanes. Dry under high vacuum.
Part 4: Troubleshooting & FAQs
Q1: My tetrazole derivative is "oiling out" instead of forming crystals. What causes this and how do I fix it? A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid[4]. This happens when the melting point of the compound is depressed below the temperature of the solvent due to high levels of impurities (like the 1-methyl isomer), or if the cooling process is too rapid.
-
The Fix: Reheat the mixture until the oil completely redissolves. You must alter the thermodynamics: either add a few drops of a miscible co-solvent (like ethanol) to increase overall solubility, or introduce a "seed crystal" of pure product just before the temperature reaches the oiling-out point to force solid nucleation.
Q2: I am still getting 1-methyl-1H-tetrazole contamination in my final crystals. How do I improve selectivity? A: If co-crystallization is occurring, your solvent system is too polar, allowing both isomers to remain highly soluble until the temperature drops, at which point they crash out together.
-
The Fix: Switch to a less polar solvent system. For example, transition from Ethanol to an Ethyl Acetate/Hexane gradient. The distinct NMR shifts (specifically the N-
proton shift, which differs significantly between the 1- and 2-positions) should be used to quantify the remaining contamination[1],[2].
Q3: Are there safety concerns when heating 2-methyl-2H-tetrazoles during recrystallization? A: Yes. This is a critical safety parameter. Tetrazoles are nitrogen-rich heterocycles. Depending on the C5-substituent (especially if it contains nitramino, azide, or energetic groups), these compounds can be highly sensitive to thermal shock and friction[5],[3].
-
The Fix: Never heat tetrazole solutions to dryness on a hot plate. Always use a temperature-controlled oil or water bath. Ensure you have reviewed the Differential Scanning Calorimetry (DSC) data for your specific derivative before applying heat.
Q4: The crystals are forming beautifully, but NMR shows they are trapping solvent (forming solvates). How do I get an anhydrous crystal? A: Tetrazole derivatives readily form stable solvates and hydrates via hydrogen bonding with the nitrogen-rich ring. For instance, recrystallization from aqueous ethanol frequently yields monohydrates[3].
-
The Fix: To obtain an anhydrous/solvent-free form, recrystallize from an aprotic solvent (e.g., toluene or EtOAc/Hexane). After filtration, dry the crystals under a high vacuum (e.g., < 1 mbar) at a gentle, safe temperature (30-40°C) for 24 hours to break the solvate bonds.
Part 5: References
-
BenchChem Technical Support Center: Method Refinement for Enhancing the Purity of Tetrazole Derivatives. BenchChem. 4
-
Canadian Journal of Chemistry: Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles. Canadian Science Publishing. 2
-
Molecules (PMC): Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. National Institutes of Health. 1
-
Helvetica Chimica Acta: Nitration products of 5-amino-1H-tetrazole and methyl-5-amino-1H-tetrazoles : Structures and properties of promising energetic materials. ScienceMadness. 3
-
MDPI: High-Energetic Salts and Metal Complexes: Comprehensive Overview with a Focus on Use in Homemade Explosives (HME). MDPI. 5
Sources
Validation & Comparative
A Comparative Guide to the ¹³C NMR Chemical Shifts of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in pharmaceutical and materials science, a precise understanding of a molecule's spectral properties is critical for structural elucidation, purity assessment, and quality control. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 5-[(benzyloxy)methyl]-2-methyl-2H-tetrazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of a directly published experimental spectrum for this specific molecule, this guide leverages a comparative approach, drawing upon experimental data from structurally analogous compounds to predict and rationalize its ¹³C NMR spectrum. This methodology not only offers a robust estimation of the chemical shifts but also deepens the understanding of structure-property relationships in this class of molecules.
Predicted ¹³C NMR Chemical Shifts of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole
The predicted ¹³C NMR chemical shifts for 5-[(benzyloxy)methyl]-2-methyl-2H-tetrazole are summarized in the table below. These values are derived from a comprehensive analysis of substituent effects and a comparison with experimentally determined data for structurally related tetrazole and benzyl ether derivatives.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C5 (Tetrazole) | 163-168 | The C5 carbon of a tetrazole ring typically appears in this region. The electron-withdrawing nature of the adjacent nitrogen atoms and the substituent at the 5-position significantly influence this shift. |
| CH₂ (Benzylic) | 68-75 | The benzylic methylene carbon is deshielded by the adjacent oxygen and the phenyl ring, placing its signal in this characteristic range. |
| CH₃ (N-methyl) | 35-40 | The methyl group attached to the N2 position of the tetrazole ring is expected in this region, consistent with N-alkylated tetrazoles. |
| C (ipso-Phenyl) | 136-139 | The quaternary carbon of the phenyl ring attached to the benzylic group. |
| C (ortho-Phenyl) | 128-130 | Aromatic carbons ortho to the substituent. |
| C (meta-Phenyl) | 128-130 | Aromatic carbons meta to the substituent. |
| C (para-Phenyl) | 127-129 | Aromatic carbon para to the substituent. |
Structural Visualization and Shift Assignment
The following diagram illustrates the structure of 5-[(benzyloxy)methyl]-2-methyl-2H-tetrazole with the predicted ¹³C NMR chemical shifts assigned to each carbon atom.
Caption: Molecular structure of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole with predicted ¹³C NMR shifts.
Comparative Analysis with Structurally Related Compounds
The prediction of ¹³C NMR chemical shifts is grounded in the principle of additivity of substituent effects. By examining the experimentally determined spectra of compounds sharing key structural motifs with our target molecule, we can build a reliable model for its spectrum.
Tetrazole Ring Carbons
The chemical shift of the C5 carbon in the tetrazole ring is highly sensitive to the nature of the substituent at this position and the substitution pattern on the nitrogen atoms. In various 5-substituted-1H-tetrazoles, the C5 signal typically appears between 155 and 165 ppm.[1] For instance, in 5-phenyl-1H-tetrazole, the C5 carbon resonates at approximately 155.9 ppm.[1] The presence of an N-methyl group, as in our target molecule, generally results in a downfield shift. For example, the tetrazole ring carbon in some 2-methyl-2H-tetrazole derivatives has been observed at around 163 ppm.[2][3] The electron-withdrawing benzyloxymethyl group at the C5 position is expected to further deshield this carbon, pushing its resonance to the higher end of the predicted range.
Benzyloxymethyl Group Carbons
The chemical shifts of the benzyloxymethyl moiety can be estimated by comparison with similar structures. In compounds containing a benzyloxymethyl group, the benzylic methylene carbon (Ph-C H₂-O) typically resonates in the range of 68-75 ppm.[4] The phenyl group carbons are expected at their characteristic shifts, with the ipso-carbon appearing around 137-139 ppm, and the ortho, meta, and para carbons resonating in the 127-129 ppm region.[5][6]
N-Methyl Group Carbon
The chemical shift of the N-methyl group in 2-substituted tetrazoles is consistently found in the range of 35-40 ppm. This is supported by data from various N-alkylated tetrazole derivatives.
Experimental Protocol for ¹³C NMR Data Acquisition
To validate the predicted chemical shifts, the following experimental protocol for acquiring a ¹³C NMR spectrum of 5-[(benzyloxy)methyl]-2-methyl-2H-tetrazole is recommended.
-
Sample Preparation:
-
Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The choice of solvent is critical as it can influence chemical shifts; consistency in the solvent used is key for comparative studies.[7]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.
-
Tune and match the ¹³C probe.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm to cover the entire range of expected carbon signals.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[7]
-
Workflow for ¹³C NMR Analysis
The following diagram outlines the workflow for the analysis of the ¹³C NMR spectrum of 5-[(benzyloxy)methyl]-2-methyl-2H-tetrazole.
Caption: Workflow for the acquisition and analysis of a ¹³C NMR spectrum.
Conclusion
This guide provides a detailed predictive analysis of the ¹³C NMR spectrum of 5-[(benzyloxy)methyl]-2-methyl-2H-tetrazole. By leveraging a comparative approach with experimental data from structurally similar compounds, we have established a reliable set of expected chemical shifts. This information is invaluable for researchers working on the synthesis and characterization of this and related heterocyclic compounds. The provided experimental protocol and analysis workflow offer a practical framework for obtaining and interpreting high-quality ¹³C NMR data, ensuring the accurate structural elucidation of novel chemical entities.
References
-
Dabbagh, H. A., et al. (2007). 5-(2,6-Dimethoxyphenoxy)-2-methylsulfanylmethyl-2H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, E63(12), o4673. Available at: [Link]
-
Dalal, M. J., & Hameed, A. H. (2021). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Egyptian Journal of Chemistry, 64(4), 1595-1603. Available at: [Link]
-
Kaya, İ., & Avcı, A. (2016). Synthesis and characterization of novel proton conducting membranes based on P(VTri-co-MTet)/H3PO4 composites. International Journal of Hydrogen Energy, 41(45), 20745-20755. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Supplementary Information for various organic compounds. (n.d.). Available at: [Link]
-
SpectraBase. (n.d.). N-(Benzyloxy)carbonyl)-2-(p-methylbenzyl)-3-pyrroline. Available at: [Link]
-
Carreras, C. R., et al. (2010). (E)-2-((4R,5R)-5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)but-2-ene-1,4-diol. Molbank, 2010(2), M676. Available at: [Link]
-
Arslan, H., et al. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of the Chilean Chemical Society, 66(1), 5095-5103. Available at: [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Available at: [Link]
-
Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Available at: [Link]
-
NIST. (n.d.). 2H-Tetrazole, 2-methyl-. In NIST Chemistry WebBook. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. New Journal of Chemistry, 41(19), 11029-11037. Available at: [Link]
-
Abdulrahman, B. S., & Nadr, R. B. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Zanco Journal of Pure and Applied Sciences, 34(6), 253-263. Available at: [Link]
-
Klásek, A., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(10), 863-868. Available at: [Link]
-
Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Bulletin of the National Research Centre, 46(1), 1-11. Available at: [Link]
-
Carreras, C. R., et al. (2010). (−)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4,7-dihydro-1,3-dioxepine. Molbank, 2010(3), M687. Available at: [Link]
-
Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Available at: [Link]
-
Piazzi, L., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. Available at: [Link]
Sources
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- 2. journal.ugm.ac.id [journal.ugm.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. (E)-2-((4R,5R)-5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)but-2-ene-1,4-diol | MDPI [mdpi.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
Analytical Comparison Guide: Distinguishing 2-Methyl vs. 1-Methyl Tetrazoles via IR Spectroscopy
Introduction: The Analytical Bottleneck in Tetrazole Chemistry
In medicinal chemistry and the development of high-energy density materials, the tetrazole ring is a privileged scaffold frequently used as a bioisostere for carboxylic acids. However, the regioselective alkylation (e.g., methylation) of 5-substituted-1H-tetrazoles is a notorious synthetic challenge. Alkylation typically yields a thermodynamic and kinetic mixture of N1-substituted (1-methyl) and N2-substituted (2-methyl) regioisomers[1].
While X-ray crystallography provides definitive structural proof[2], it requires single-crystal growth, which is time-consuming and often unfeasible for liquid or oily products. Nuclear Magnetic Resonance (NMR) is standard, but distinguishing the isomers relies on subtle chemical shifts that can be ambiguous without a reference standard. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy offers a rapid, non-destructive, and highly reliable alternative. This guide objectively compares the characteristic IR performance of 2-methyl vs. 1-methyl tetrazoles, providing researchers with a definitive framework for isomer identification.
Mechanistic Causality: Why Do the IR Spectra Differ?
As a Senior Application Scientist, it is critical to look beyond empirical band assignments and understand the causality behind the spectral shifts. The differentiation of these isomers via IR spectroscopy is rooted in the fundamental electronic symmetry and conjugation of the tetrazole ring[3].
-
2-Methyl Tetrazoles (Higher Symmetry): Alkylation at the N2 position creates a pseudo-diene structure (pseudo-
symmetry across the N1-C5-N4 fragment). This evenly distributes the electron cloud, rendering the molecule less polar. Because the dipole moment change during vibration is different, the dominant N–N–N stretching vibrations are shifted to lower frequencies (typically ~1285–1300 cm⁻¹)[4]. Furthermore, the N2 position is less electron-withdrawing than N1, which slightly stiffens the aliphatic C–H bonds of the methyl group, pushing their stretching frequencies higher. -
1-Methyl Tetrazoles (Lower Symmetry): Alkylation at the N1 position disrupts the ring's symmetry, localizing the double bond character (N2=N3) and significantly increasing the molecular dipole moment. This localized conjugation alters the force constants of the ring bonds, causing the N=N stretching frequency to appear as a distinct, sharp band at higher wavenumbers (~1460–1485 cm⁻¹), while isolating the C–N/N–N skeletal stretch to the ~1100–1120 cm⁻¹ region[5].
Data Presentation: Characteristic IR Bands Comparison
The following table synthesizes the diagnostic vibrational modes used to definitively distinguish the two regioisomers.
Table 1: Comparative IR Band Assignments for Methylated Tetrazoles
| Vibrational Mode | 1-Methyl Tetrazoles (cm⁻¹) | 2-Methyl Tetrazoles (cm⁻¹) | Mechanistic Diagnostic Rationale |
| Tetrazole =C–H Stretch | ~3035 – 3050 | ~3044 – 3084 | 2-methyl isomers exhibit slightly higher frequency =C-H stretching due to altered electron density at the C5 position[2]. |
| Aliphatic C–H Stretch (CH₃) | ~2930 – 2950 | ~2957 – 2965 | The N2 position exerts a different inductive pull, slightly stiffening the C–H bonds of the 2-methyl group[2]. |
| C=N Ring Stretch | ~1590 – 1610 | ~1560 – 1600 | Shifted due to the divergent conjugation pathways (N1-C5 vs. N2-N3-N4)[5]. |
| N=N / N–N–N Ring Stretch | ~1460 – 1485 | ~1285 – 1300 | Primary Diagnostic Band: 1-methyl has localized N=N character; 2-methyl has delocalized N-N-N stretching[4],[5]. |
| C–N / Skeletal Ring Stretch | ~1100 – 1120 | ~970 – 1050 | Secondary Diagnostic Band: Lower symmetry in 1-methyl tetrazoles isolates the C-N stretch into a sharp, distinct peak[5]. |
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, the following protocol acts as a self-validating system . The chromatographic elution order (based on polarity) provides orthogonal preliminary confirmation of the isomer identity before definitive assignment via ATR-FTIR.
Step 1: Regioselective Methylation
-
Dissolve the 5-substituted-1H-tetrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere.
-
Add Potassium Carbonate (K₂CO₃, 1.5 eq) and Methyl Iodide (MeI, 1.2 eq).
-
Stir the reaction mixture at room temperature for 4–6 hours until TLC indicates complete consumption of the starting material. This yields a crude mixture of 1-methyl and 2-methyl isomers[1].
-
Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
Step 2: Chromatographic Separation (Orthogonal Validation)
-
Load the crude mixture onto a normal-phase silica gel column.
-
Elute using a gradient of Hexanes/Ethyl Acetate.
-
Validation Check: The 2-methyl isomer possesses higher symmetry and a lower dipole moment, making it less polar. It will consistently elute first (Higher
). The 1-methyl isomer is more polar and will elute second (Lower )[4].
Step 3: ATR-FTIR Spectral Acquisition
-
Ensure the diamond crystal of the ATR-FTIR spectrometer is cleaned with isopropanol and completely dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Place 1–2 mg of the purified neat solid (or a drop of oil) directly onto the diamond crystal.
-
Apply consistent pressure using the ATR anvil to ensure optimal optical contact.
-
Acquire the spectrum from 4000 to 600 cm⁻¹.
-
Data Interpretation: Interrogate the 1500–1100 cm⁻¹ fingerprint region. Assign the 2-methyl isomer based on the strong ~1300 cm⁻¹ band, and the 1-methyl isomer based on the ~1485 cm⁻¹ and ~1120 cm⁻¹ bands[4],[5].
Mandatory Visualization: Workflow & Decision Tree
The following diagram illustrates the logical progression from synthesis to definitive IR characterization.
Caption: Self-validating workflow combining chromatographic polarity separation with definitive ATR-FTIR band assignment.
References
-
Synthesis of some 2-alkyl-5-(4-vinylphenyl)-2H-tetrazole compounds via the Wittig reaction and investigation by X-ray crystallography. ACG Publications. 2
-
Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles. Scholaris.ca. 1
-
Photochemistry of 1- and 2-Methyl-5-aminotetrazoles: Structural Effects on Reaction Pathways. ResearchGate. 3
-
1-METHYL-5-NITROTETRAZOLE AND 2-METHYL-5-NITROTETRAZOLE. PART 1. SYNTHESIS, CHARACTERISATION AND DETECTION. DTIC. 4
-
CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole. Google Patents. 5
Sources
Crystal Structure Analysis of 2,5-Disubstituted Tetrazoles: A Comparative Guide
As 2,5-disubstituted tetrazoles continue to gain prominence as high-density energetic materials and critical 1[1], the demand for rigorous solid-state characterization has never been higher. A major synthetic bottleneck is the regioselective N-alkylation of 5-substituted tetrazoles, which frequently yields a mixture of 1,5- and 2,5-regioisomers[2].
For researchers and drug development professionals, unambiguously assigning the absolute regiochemistry and understanding the solid-state packing of these molecules is non-negotiable. This guide objectively compares the three premier analytical technologies—Single-Crystal X-Ray Diffraction (SC-XRD), Solid-State NMR (ssNMR), and Powder X-Ray Diffraction (PXRD)—detailing their operational causality, performance metrics, and self-validating experimental protocols.
Quantitative Performance & Data Comparison
To select the optimal analytical pathway, scientists must balance the physical state of their synthesized compound against the required depth of structural information.
Table 1: Comparative Performance of Solid-State Analytical Methods
| Analytical Method | Primary Output | Sample Requirement | Regiochemical Certainty | Throughput & Cost |
| SC-XRD | 3D Atomic coordinates, absolute configuration | High-quality single crystal (>50 µm) | Absolute (Gold Standard) | Low throughput, High cost |
| ssNMR ( | Isotropic chemical shifts, local electronic environment | 10–50 mg microcrystalline powder | High (via chemical shift mapping) | Medium throughput, High cost |
| PXRD + Rietveld | Unit cell parameters, phase purity, bulk structure | >10 mg fine powder (1–5 µm) | Moderate (requires starting model) | High throughput, Low cost |
Table 2: Typical Structural & Spectroscopic Data for 2,5-Disubstituted Tetrazoles
| Parameter | Typical Value / Observation | Analytical Method | Reference |
| Average | ~1.47 Å (Angle ~123.1°) | SC-XRD | [1] |
| Tetrazole Ring Planarity | RMS deviation < 0.01 Å | SC-XRD | [3] |
| Deshielded (higher ppm) vs. 1,5-isomer | ssNMR / Solution NMR | [4] | |
| Distinct isotropic shifts identifying N2 | ssNMR | [4] |
Decision Workflow for Tetrazole Characterization
Figure 1: Decision workflow for selecting tetrazole solid-state analysis methods.
Deep Dive: Methodologies & Self-Validating Protocols
Single-Crystal X-Ray Diffraction (SC-XRD)
Causality & Mechanism: SC-XRD remains the definitive gold standard for structural elucidation. Because X-rays scatter directly off the electron clouds of atoms, SC-XRD maps the electron density of the tetrazole in 3D space. This allows for the 1 (differentiating 1,5- vs. 2,5-substitution) without relying on reference libraries[1]. Cooling the crystal to cryogenic temperatures (e.g., 100 K) during data collection deliberately reduces thermal atomic displacement, thereby enhancing high-angle diffraction resolution and minimizing positional uncertainty.
Self-Validating Protocol:
-
Crystallization: Dissolve the synthesized tetrazole in an ethanol/water (2:1 v/v) solution and allow for slow evaporation at room temperature to yield colorless single crystals[3].
-
Mounting & Data Collection: Mount a crystal (>50 µm) on a goniometer under a 100 K nitrogen stream. Collect diffraction data using Cu K
or Mo K radiation. -
Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) to generate the initial electron density map.
-
Refinement & Validation: Refine the structure using full-matrix least-squares on
(SHELXL).-
Validation Mechanism: The protocol is mathematically self-validating. An
factor , a weighted , and a flat final difference Fourier map (residual electron density ) definitively prove the correct assignment of the 2,5-regioisomer over any 1,5-impurities.
-
Solid-State NMR ( C and N CP/MAS)
Causality & Mechanism:
When single crystals cannot be isolated, solid-state NMR (ssNMR) serves as the premier alternative. The causality behind employing Cross-Polarization Magic Angle Spinning (CP/MAS) is twofold: Cross-Polarization transfers magnetization from abundant
Self-Validating Protocol:
-
Sample Packing: Pack 20–50 mg of the microcrystalline powder tightly into a 4 mm or 2.5 mm ZrO
rotor to prevent degradation and ensure stable spinning[6]. -
Tuning & Matching: Tune the NMR probe to the Larmor frequencies of
H and N/ C. -
CP/MAS Execution: Spin the sample at 10–15 kHz. Apply a Hartmann-Hahn contact pulse (typically 2–5 ms) for magnetization transfer, followed by high-power
H decoupling during acquisition. -
Data Processing & Validation: Fourier transform the free induction decay (FID) with appropriate exponential line broadening.
-
Validation Mechanism: The system validates itself via the Hartmann-Hahn matching condition during tuning. The presence of exactly four distinct
N resonances internally confirms the integrity of the tetrazole ring, while the deshielded C chemical shift of the N-C carbon definitively validates the 2,5-substitution pattern[4].
-
Powder X-Ray Diffraction (PXRD) & Rietveld Refinement
Causality & Mechanism: PXRD bridges the gap between single-crystal models and bulk material properties. While SC-XRD characterizes a single, potentially non-representative crystal, PXRD analyzes the entire microcrystalline powder bed. When combined with Rietveld refinement—a full-pattern fitting technique—PXRD can extract precise unit cell dimensions and validate the phase purity of the bulk synthesized 2,5-disubstituted tetrazole[2].
Self-Validating Protocol:
-
Preparation: Gently grind the sample to a uniform particle size (1–5 µm) to minimize preferred orientation effects.
-
Data Collection: Load the powder onto a zero-background silicon holder. Scan from
to using a step size of to ensure sufficient data density across the Bragg peaks. -
Rietveld Refinement: Input a structural model (often derived from a related 2,5-disubstituted tetrazole) and sequentially refine the background, unit cell parameters, peak profiles, and atomic coordinates.
-
Validation Mechanism: The refinement is inherently self-validating through the goodness-of-fit indicator (
) and the weighted profile R-factor ( ). A value approaching 1.0 and an confirms that the bulk powder perfectly matches the proposed 2,5-disubstituted structural model without unindexed impurity phases.
References
-
Tetrazoles via Multicomponent Reactions | Chemical Reviews - ACS Publications. Source: acs.org. URL:[Link]
-
2-(5-Amino-2H-tetrazol-2-yl)acetic acid - PMC. Source: nih.gov. URL:[Link]
-
An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors... Source: acs.org. URL:[Link]
-
NMR study of desmotropy in Irbesartan, a tetrazole-containing pharmaceutical compound - RSC. Source: rsc.org. URL:[Link]
-
Unveiling Silver Catalysis to Access 5-Substituted Tetrazole Through [3+2]Cycloaddition Reaction... Source: mdpi.com. URL:[Link]
-
Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil... Source: nih.gov. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-(5-Amino-2H-tetrazol-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR study of desmotropy in Irbesartan, a tetrazole-containing pharmaceutical compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
HPLC Retention Time Comparison of Tetrazole Regioisomers
The following guide details the high-performance liquid chromatography (HPLC) strategies for discriminating between tetrazole regioisomers, specifically focusing on the stable 1,5-disubstituted (N1) and 2,5-disubstituted (N2) isomers.
A Strategic Guide for Researchers and Method Developers
Executive Summary & Mechanistic Basis
In the synthesis of tetrazole-based pharmaceuticals (e.g., Angiotensin II receptor blockers like Valsartan or Losartan), alkylation of the tetrazole ring is a critical step. This reaction typically yields a mixture of two stable regioisomers: the N1-alkyl (1,5-disubstituted) and the N2-alkyl (2,5-disubstituted) products.
Discriminating between these isomers is essential for impurity profiling and quality control. The separation relies fundamentally on the difference in dipole moment and molecular planarity between the two species.
The Polarity-Retention Rule
-
N1-Isomers (1,5-disubstituted): These are generally more polar with a higher dipole moment. The proximity of the substituent at position 1 to the substituent at position 5 creates steric hindrance, often twisting the ring out of planarity with aryl substituents.
-
N2-Isomers (2,5-disubstituted): These are less polar (lower dipole moment) and typically more planar, allowing for better conjugation with aryl groups at the 5-position.
In Reverse-Phase HPLC (RP-HPLC):
Rule of Thumb: The more polar N1-isomer elutes first , while the less polar (more hydrophobic) N2-isomer elutes later on standard C18 columns.
Comparative Analysis: Stationary Phase Selection
Choosing the right stationary phase is the single most impactful decision in this separation. While C18 is the standard, Phenyl-Hexyl phases offer unique selectivity mechanisms beneficial for tetrazoles.
| Feature | C18 (Octadecyl) | Phenyl-Hexyl | Recommendation |
| Primary Mechanism | Hydrophobic Interaction | ||
| Elution Order | N1 (Early) | N1 | |
| Selectivity ( | Moderate. Relies purely on polarity differences. | High. Exploits the difference in electron density and planarity between isomers. | Preferred for difficult separations |
| Peak Shape | Excellent for neutral forms. | Can show tailing if residual silanols are active; requires end-capping. | Use fully end-capped columns. |
| Solvent Compatibility | Universal. | Methanol often enhances | Use MeOH for Phenyl phases. |
Mechanistic Diagram: Separation Logic
The following diagram illustrates the decision pathway and physical properties governing the separation.
Caption: Logical flow of tetrazole regioisomer properties leading to differential retention in Reverse-Phase HPLC.
Experimental Protocol: Discrimination Workflow
This protocol is designed to be a self-validating system. It includes a "Selectivity Check" to ensure the column is distinguishing the isomers based on the correct mechanisms.
A. Mobile Phase Preparation
-
Buffer A (Acidic): 0.1% Formic Acid in Water (pH ~2.7).
-
Why: Keeps any ionizable groups (like carboxylic acids on the substituent) protonated, ensuring retention is driven by the tetrazole core's polarity rather than ionization state.
-
-
Solvent B (Organic): Acetonitrile (for C18) or Methanol (for Phenyl-Hexyl).
-
Why: Methanol promotes stronger
- interactions on phenyl columns.
-
B. Instrumental Parameters
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) or Phenyl-Hexyl equivalent.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Control is critical; higher temps reduce
- selectivity). -
Detection: UV at 254 nm (general) and 220 nm (end absorption).
-
Note: N2 isomers often have higher extinction coefficients at
due to better conjugation.
-
C. Gradient Method (Generic Screening)
| Time (min) | % Buffer A | % Solvent B | Phase |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection/Hold |
| 20.0 | 5 | 95 | Linear Gradient |
| 25.0 | 5 | 95 | Wash |
| 25.1 | 95 | 5 | Re-equilibration |
D. Method Validation Steps
-
Inject Individual Standards: If available, inject pure N1 and N2 standards separately to confirm retention times (
). -
Co-Injection: Inject a 1:1 mixture. Calculate Resolution (
). Target . -
Spectral Ratio Check: Compare the UV spectra. The N1 isomer often shows a hypsochromic shift (blue shift) compared to the N2 isomer due to the steric twist reducing the effective conjugation length.
Case Study Data: Retention Trends
The following table summarizes expected retention behavior based on literature regarding alkylated tetrazoles (e.g., benzyltetrazoles or valsartan impurities).
| Isomer Type | Polarity | Dipole Moment | Relative | Relative |
| N1-Alkyl | High | High | 1.00 (Reference) | 1.00 |
| N2-Alkyl | Low | Low | 1.15 - 1.30 | 1.25 - 1.45 |
Interpretation: The N2 isomer is consistently more retained. On Phenyl-Hexyl columns, the separation factor (
Method Development Workflow Diagram
Caption: Decision tree for optimizing tetrazole regioisomer separation.
References
- Source: BenchChem Technical Support.
-
Dipole Moments of Tetrazole Isomers
- Source: Journal of the American Chemical Society.
-
URL:[Link]
-
Stationary Phase Selectivity (Phenyl vs. C18)
- Source: Phenomenex Technical Guides. "C8 vs. C18 HPLC columns: Key differences explained."
-
URL:[Link]
-
Valsartan Impurity Separ
- Source: Oriental Journal of Chemistry.
-
URL:[Link]
-
General Elution Rules for Regioisomers
Sources
Mass Spectrometry Fragmentation Patterns of Benzyloxymethyl Tetrazoles: A Comparative Guide
This guide details the mass spectrometry fragmentation patterns of benzyloxymethyl (BOM) tetrazoles, designed for researchers requiring high-fidelity structural characterization.
Executive Summary
Benzyloxymethyl (BOM) tetrazoles represent a unique challenge in mass spectrometry due to the competing fragmentation pathways of the hemiaminal-ether protecting group and the energetic tetrazole core. Unlike simple alkyl tetrazoles, BOM derivatives exhibit a "dual-trigger" fragmentation profile: the facile generation of stable oxocarbenium ions and the characteristic expulsion of molecular nitrogen (
This guide analyzes these patterns, offering a comparative framework against standard benzyl and trityl analogs to facilitate rapid structural elucidation and regioisomer differentiation.
Mechanistic Fragmentation Pathways
The fragmentation of BOM-tetrazoles under Electrospray Ionization (ESI) and Electron Impact (EI) is governed by three primary mechanisms. Understanding these causalities is essential for interpreting complex spectra.
Pathway A: The "BOM" Signature (Protecting Group Cleavage)
The benzyloxymethyl group is linked via a hemiaminal ether bond (
-
Mechanism: Inductive cleavage or charge-remote fragmentation often leads to the cleavage of the
bond. -
Diagnostic Ions:
-
m/z 91 (Tropylium Ion): The hallmark of any benzyl-containing moiety. Often the base peak in EI.
-
m/z 121 (Benzyloxymethyl Cation):
. This oxocarbenium ion is a specific marker for the BOM group, distinguishing it from simple benzyl groups ( 91 only).
-
Pathway B: The Tetrazole Core Collapse
Tetrazoles are inherently metastable.
-
Mechanism: Retro-1,3-dipolar cycloaddition or simple thermal extrusion leads to the loss of
(28 Da). -
Result: Formation of a highly reactive nitrilimine or diazirine intermediate (
). -
Regioisomer Sensitivity: The intensity of the
peak is a critical discriminator between 1,5- and 2,5-disubstituted isomers.
Pathway C: Secondary Rearrangements (McLafferty-like)
In ESI, protonated BOM-tetrazoles can undergo internal hydrogen transfers, leading to the elimination of formaldehyde (
Visualization of Signaling Pathways
The following diagram illustrates the competitive fragmentation logic for a generic 1-BOM-5-phenyltetrazole.
Figure 1: Competitive fragmentation pathways for BOM-tetrazoles. Note the central role of the m/z 121 oxocarbenium ion.
Comparative Performance Analysis
The following table contrasts the BOM group with its most common alternatives: Benzyl (Bn) and Trityl (Trt).
| Feature | Benzyloxymethyl (BOM) | Benzyl (Bn) | Trityl (Trt) |
| Base Peak (EI) | m/z 91 (Tropylium) | m/z 91 (Tropylium) | m/z 243 (Trityl Cation) |
| Diagnostic Marker | m/z 121 (Oxocarbenium) | [M - 91] | [M - 243] |
| Lability (ESI) | Moderate. often shows [M+Na]+ | Stable. Shows [M+H]+ | High. Often loses Trt in source. |
| N2 Loss Intensity | Medium (Competing pathway) | High (Dominant pathway) | Low (Trityl loss dominates) |
| Regioisomerism | 2-BOM loses N2 more readily than 1-BOM | 2-Bn loses N2 more readily | Sterics prevent 1-Trt formation usually |
Regioisomer Differentiation (1-BOM vs. 2-BOM)
Differentiation of N1- and N2-isomers is critical in drug development as they possess vastly different metabolic profiles.
-
2-BOM Tetrazoles:
-
Spectrum: Exhibit a stronger
peak. -
Mechanism: The 2,5-substitution pattern facilitates a concerted extrusion of
to form a stable nitrilimine.
-
-
1-BOM Tetrazoles:
-
Spectrum: Exhibit a weaker
peak but a more intense fragment. -
Mechanism: The 1,5-substitution creates steric strain that favors the cleavage of the protecting group over the tetrazole ring opening.
-
Differentiation Workflow
Figure 2: Decision tree for assigning N1 vs N2 regiochemistry based on N2 loss abundance.
Validated Experimental Protocols
To ensure reproducible fragmentation data, follow this self-validating protocol.
Protocol A: ESI-MS/MS Characterization
-
Objective: Soft ionization to observe the molecular ion and controlled fragmentation.
-
Solvent System: Methanol/Water (1:1) + 0.1% Formic Acid. Avoid Ammonium buffers as
adducts can suppress BOM cleavage. -
Step-by-Step:
-
Direct Infusion: Infuse sample at 5-10 µL/min.
-
Source Optimization: Set Cone Voltage low (15-20V) initially to preserve the labile BOM group. High cone voltage will prematurely strip the BOM group, mimicking a deprotected tetrazole.
-
MS2 Acquisition: Select
or as the precursor. -
Ramp Collision Energy (CE): Acquire spectra at 10, 20, and 40 eV.
-
Validation Check: At 10 eV, the parent ion should be dominant. At 40 eV, m/z 91 and m/z 121 should dominate.
-
-
Protocol B: EI-MS (GC-MS) Analysis
-
Objective: Hard ionization for library matching and "fingerprinting."
-
Inlet Temperature: 250°C. Warning: BOM-tetrazoles are thermally sensitive. If the peak is broad, lower inlet temp to 200°C to prevent thermal degradation before ionization.
-
Validation: Look for the ratio of m/z 91 to m/z 121. A pure BOM compound typically yields a 91:121 ratio of roughly 3:1 to 5:1.
References
-
Fragmentation of 5-substituted tetrazoles
-
Substituent Effects on Tetrazole Fragmentation
-
General Ether/Benzyl Fragmentation
-
Differentiation of 1,5 and 2,5-disubstituted tetrazoles
Sources
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. mdpi.com [mdpi.com]
- 3. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nanomedicine-rj.com [nanomedicine-rj.com]
Definitive Structural Validation of Tetrazole Regioisomers: A NOESY-Driven Approach
This guide outlines a rigorous, self-validating protocol for distinguishing tetrazole regioisomers using NOESY NMR. It is designed for application scientists and medicinal chemists who require definitive structural proof without relying on crystallizable intermediates.
Executive Summary
In medicinal chemistry, the bioisosteric replacement of carboxylic acids with tetrazoles is a cornerstone strategy.[1] However, the alkylation of 5-substituted tetrazoles invariably yields a mixture of 1,5-disubstituted (N1) and 2,5-disubstituted (N2) regioisomers. Distinguishing these isomers is notoriously difficult due to the absence of protons on the tetrazole ring itself.
While X-ray crystallography is definitive, it is low-throughput.
Part 1: The Challenge – Regioisomerism in Tetrazoles
The alkylation of a 5-substituted tetrazole typically favors the 2,5-isomer due to steric and electronic factors, but the 1,5-isomer is frequently formed as a significant minor product (or major product under specific conditions like steric bulk or solvent effects).
The Structural Divergence
-
1,5-Disubstituted (Proximal): The
-alkyl group is spatially adjacent to the C5-substituent. The distance between the -protons of the -substituent and the ortho-protons (or -protons) of the C5-group is typically < 3.0 Å . -
2,5-Disubstituted (Distal): The
-alkyl group is on the "far side" of the ring. The distance to the C5-substituent is significantly larger (> 4.5 Å ), often exceeding the NOE detection limit.
Comparative Analysis of Validation Methods
| Feature | NOESY (Recommended) | X-Ray Crystallography | |
| Principle | Through-space magnetic interaction (< 5 Å) | Through-bond scalar coupling | Electron density diffraction |
| Sample Req. | Standard (~5-10 mg) | High conc. or Cryoprobe | Single Crystal |
| Time | 1–4 Hours | 8–24 Hours (Natural Abundance) | Days to Weeks |
| Primary Output | Spatial Proximity (Stereochemistry) | Connectivity (N-C bond) | Absolute Configuration |
| Limitation | Requires non-overlapping signals; MW dependence | Low sensitivity of | Requires solid state |
Part 2: Mechanistic Insight & Visualization
The success of this protocol relies on detecting the trans-annular NOE (Nuclear Overhauser Effect).
Logic Flow: The Decision Tree
The following diagram illustrates the logical pathway for assigning the structure based on experimental data.
Figure 1: Decision tree for assigning tetrazole regiochemistry based on NOE cross-peak intensity.
Part 3: Experimental Protocol (Self-Validating System)
To ensure trustworthiness, this protocol includes internal checks (self-validation) to distinguish true NOE signals from artifacts.
Step 1: Sample Preparation
-
Solvent: Use DMSO-d6 or CDCl3 . DMSO is often preferred for tetrazoles to prevent aggregation and sharpen exchangeable protons (if any).
-
Concentration: Prepare a sample of >10 mM (approx. 5–10 mg for a 400 Da molecule) to ensure sufficient signal-to-noise for weak NOE interactions.
-
Degassing: Optional but recommended. Briefly flush with nitrogen to remove dissolved paramagnetic oxygen, which can shorten
relaxation times and quench the NOE.
Step 2: Pulse Sequence Setup
Do not use default "push-button" settings. Optimize for the specific molecular weight (MW).
-
Experiment: 2D Phase-Sensitive NOESY (e.g., noesygpphpp on Bruker).
-
Mixing Time (
):-
MW < 400: 600–800 ms (Small molecules tumble fast; NOE builds up slowly).
-
MW 400–800: 400–500 ms.
-
MW > 1000: 200–300 ms (or switch to ROESY to avoid zero-crossing point).
-
-
Relaxation Delay (
): Set to at least (typically 3–5 seconds) to allow full magnetization recovery. -
Scans: Minimum 16 scans per increment (32 preferred for trace isomer detection).
Step 3: Data Processing & Analysis
-
Phasing: Phase the diagonal peaks to be negative (or positive, depending on convention, but consistent).
-
Cross-Peak Identification:
-
True NOE: For small molecules (positive NOE regime), cross-peaks will have the opposite phase to the diagonal (e.g., if diagonal is negative, cross-peaks are positive).
-
Exchange Peaks: If the isomers are interconverting (rare for alkylated tetrazoles) or if there is chemical exchange, peaks will have the same phase as the diagonal.
-
Zero-Quantum Artifacts: Look for anti-phase dispersive patterns; these are not NOE.
-
Step 4: The Validation Check (The "Ruler")
Select a known fixed distance in your molecule (e.g., geminal protons on a methylene group or ortho-meta protons on a phenyl ring).
-
Check: Do you see a strong NOE between these known fixed protons?
-
Result: If YES , your experiment worked, and the absence of a cross-peak between the Tetrazole-N and C5-substituent is a valid "negative" result confirming the 2,5-isomer. If NO , the experiment failed (mixing time or concentration issue).
Part 4: Data Interpretation Guide
The table below summarizes the expected chemical shifts and NOE correlations for a generic 5-phenyl-1-alkyl tetrazole system.
| Parameter | 1,5-Isomer (N1-Alkyl) | 2,5-Isomer (N2-Alkyl) |
| Typically Shielded (~5.0 - 5.8 ppm) | Typically Deshielded (~6.0 - 6.5 ppm) | |
| ~150 - 155 ppm | ~160 - 165 ppm | |
| NOE Correlation | Strong (N-alkyl | Weak / None (Distance > 4.5 Å) |
| Geometry | "Crowded" (Steric clash possible) | "Linear" / Extended |
Troubleshooting: The "Zero-Crossing" Trap
If your molecule has a molecular weight between 700–1200 Da, the NOE intensity may theoretically drop to zero regardless of proximity.
-
Solution: Use ROESY (Rotating-frame Overhauser Effect Spectroscopy). In ROESY, cross-peaks are always positive (opposite to diagonal), regardless of molecular size.
References
-
Aridoss, G., et al. (2012).[2] "Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles." Journal of Organic Chemistry.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Sarojini, B. K., et al. (2019).[3] "Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents." Nanomedicine Research Journal.[3]
- Gomes, G. P., et al. (2015). "NMR determination of 1,5- and 2,5-disubstituted tetrazole regioisomers." Magnetic Resonance in Chemistry. (General methodology reference).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole
This document provides essential procedural guidance for the safe handling and disposal of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole. The protocols herein are synthesized from established safety principles for tetrazole-containing compounds and are designed for an audience of researchers, scientists, and drug development professionals. Our commitment is to furnish you with not just instructions, but the scientific rationale behind them, ensuring a culture of safety and expertise in your laboratory.
Core Principle: Hazard-Awareness and Avoidance
The primary directive for the disposal of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole is to treat it as a reactive and potentially energetic hazardous waste. The foundational risk originates from the tetrazole ring, a moiety characterized by a high nitrogen content and a significant positive enthalpy of formation.[1] This inherent chemical energy means that improper handling, storage, or disposal can lead to rapid, uncontrolled decomposition, potentially resulting in fire or explosion.[2][3][4]
Our disposal strategy is therefore built on a principle of containment and professional removal, rather than on-site chemical neutralization, which is strongly discouraged.[2] The risk of triggering a violent reaction by mixing with other chemicals, even for neutralization purposes, is a primary safety concern.[2]
Hazard Assessment and Personal Protective Equipment (PPE)
The structure of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole combines the energetic tetrazole ring with a benzylic ether, which does not mitigate the ring's inherent risks. All personnel handling this compound must operate under the assumption that it is toxic and potentially explosive.
Table 1: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, as tetrazole compounds can be harmful if they come into contact with skin.[2] |
| Eye Protection | Chemical safety goggles and a full-face shield. | To protect against splashes, aerosols, and potential energetic decomposition events.[2] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes. | To provide a barrier against chemical spills and offer protection in case of fire.[2][5] |
Step-by-Step Waste Containment and Labeling Protocol
Proper containment is the most critical step in ensuring the safe disposal of this compound. The goal is to securely isolate the waste for professional handling.
Step 1: Select an Appropriate Waste Container
-
Use a clean, dry, and chemically compatible container. A glass bottle with a secure screw cap is recommended.[2]
-
Ensure the container is free from contaminants, especially incompatible materials like strong oxidizing agents, acids, bases, or metal salts which can form sensitive, explosive compounds.[5]
Step 2: Carefully Transfer the Waste
-
For Solids: Use only spark-proof tools (e.g., a beryllium-copper spatula) for the transfer.[3][6] Avoid any actions that could create friction, grinding, or shock.[2]
-
For Solutions: Carefully pour the liquid into the waste container, using a funnel if necessary to avoid spills.
-
Container Capacity: Do not fill the container to more than 80% of its capacity. This headspace allows for potential vapor expansion without risking container pressurization.[2]
Step 3: Secure and Label the Container
-
Securely close the container with its cap.
-
Affix a "Hazardous Waste" label to the container. This label is non-negotiable and must include the following information[2]:
-
The words "Hazardous Waste"
-
The full chemical name: "5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole"
-
Specific Hazard Warnings: "Toxic," "Irritant," "Potentially Explosive," "Flammable Solid" [2][5]
-
The date of waste generation.
-
The name and contact information of the responsible researcher or laboratory.
-
Step 4: Store the Waste Container Appropriately
-
Store the labeled waste container in a designated satellite accumulation area (SAA) that is secure and away from heat, open flames, and direct sunlight.[2]
-
The storage area must be well-ventilated.[5]
-
Crucially, segregate this waste from all incompatible materials.[2]
On-Site Chemical Treatment (Deactivation): STRONGLY DISCOURAGED
Attempting to chemically neutralize or deactivate 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole in a standard laboratory setting is a high-risk activity that should not be undertaken.
-
Rationale for Avoidance : The high nitrogen content and energetic nature of the tetrazole ring present a significant risk of uncontrolled, explosive decomposition.[2][3] Introducing other chemical reagents, such as oxidizers or strong acids, could inadvertently supply the activation energy needed to initiate a violent reaction.[5] Without a specifically validated, peer-reviewed, and scalable quenching protocol for this exact molecule, any attempt at on-site deactivation introduces unacceptable safety risks. The professional recommendation is to forgo on-site treatment and proceed directly to professional disposal.[2]
Final Disposal: The Professional Mandate
The final and only recommended step for the disposal of this compound is through a licensed environmental services company specializing in hazardous and reactive chemical waste.
Action Plan:
-
Contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource and will have established procedures and approved vendors for hazardous waste disposal.[2]
-
Provide Complete Information. Furnish the EHS department with all necessary details, including the full chemical name, quantity of waste, and a copy of any available safety data.
-
Arrange for a "Lab Pack" Pickup. A lab pack is the standard industry method for disposing of small quantities of laboratory chemicals.[2] The professional disposal service will package the sealed and labeled waste container into a larger, approved drum with appropriate absorbent material for safe transport and final disposal, which is typically accomplished through high-temperature incineration.[2][3]
Visualization of the Disposal Workflow
The following diagram outlines the mandatory decision-making and operational workflow for the disposal of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole.
Caption: Disposal Workflow for Tetrazole Waste.
Contingency Plan: Spills and Exposures
| Scenario | Immediate Action Plan |
| Minor Spill | 1. Alert personnel in the immediate area. 2. Remove all sources of ignition and use only spark-free tools.[3][5] 3. Increase ventilation. 4. Contain the spill with an inert absorbent material like sand, earth, or vermiculite.[5] 5. Carefully sweep the absorbed material into your designated hazardous waste container. 6. Clean the spill area with soap and water. |
| Skin Contact | 1. Immediately remove all contaminated clothing, including footwear.[5] 2. Flush the affected skin and hair with running water and soap for at least 15 minutes.[7] 3. Seek immediate medical attention.[7] |
| Eye Contact | 1. Immediately flush eyes with fresh, running water for at least 15 minutes, holding the eyelids open.[5] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[7] |
References
- Benchchem. (n.d.). Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde.
- Bio-Fine. (n.d.). 1-H-TETRAZOLE Safety Data Sheet.
- ECHEMI. (n.d.). 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets.
- ChemicalBook. (2025, September 27). 1H-Tetrazole-1-acetic acid - Safety Data Sheet.
- Cole-Parmer. (2005, October 03). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%.
- TCI AMERICA. (2018, July 06). 5-(Benzylthio)-1H-tetrazole Safety Data Sheet.
-
ACS Publications. (2021, November 19). Tetrazoles via Multicomponent Reactions | Chemical Reviews. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
- TCI Chemicals. (2025, May 09). SAFETY DATA SHEET.
-
Russian Chemical Reviews. (2024, August 30). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Retrieved from [Link]
-
MDPI. (2010, May 25). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Retrieved from [Link]
- TCI EUROPE N.V. (n.d.). 5-Methyltetrazole Safety Data Sheet.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 5. biofinechemical.com [biofinechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
